CYM 50358 hydrochloride
Description
Properties
Molecular Formula |
C20H18Cl2N2O2.HCl |
|---|---|
Molecular Weight |
425.74 |
SMILES |
CC1=C(/N=C(O)/C2=CC=C(O2)C3=C(Cl)C=CC(Cl)=C3)C(C)=CC(CN)=C1.Cl |
Synonyms |
N-[(4-(Aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)-2-furancarboxamide hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
CYM 50358 hydrochloride S1P4 receptor binding affinity
Technical Whitepaper: Pharmacological Characterization of CYM 50358 Hydrochloride as a Potent S1P4 Receptor Antagonist
Executive Summary
This compound is a highly potent and selective antagonist of the Sphingosine-1-phosphate receptor 4 (S1P4), a G-protein-coupled receptor (GPCR) predominantly expressed in lymphoid tissues and hematopoietic cells. With an IC₅₀ of 25 nM , CYM 50358 serves as a critical chemical probe for elucidating the role of S1P4 in immune cell trafficking, inflammation, and cytokine modulation. This guide details the pharmacological profile, molecular mechanism, and validated experimental protocols for assessing CYM 50358 binding affinity and functional antagonism.
Chemical & Pharmacological Profile
CYM 50358 is an arylcarboxamide derivative designed to overcome the high structural homology shared among the five S1P receptor subtypes (S1P1–5). Its defining characteristic is high selectivity for S1P4, avoiding the bradycardia-inducing effects associated with S1P1 modulation.
Physicochemical Properties
| Property | Specification |
| Chemical Name | N-[(4-(Aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)-2-furancarboxamide hydrochloride |
| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂[1][2][3][4] · HCl |
| Molecular Weight | 425.74 g/mol |
| Solubility | DMSO (>10 mM); Ethanol (low) |
| Appearance | Off-white to yellow solid |
Selectivity and Potency Profile
The following data summarizes the functional potency of CYM 50358 across the S1P receptor family, highlighting its >150-fold selectivity for S1P4 over S1P1.
| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs. S1P4) |
| S1P4 | 25 | 1x (Target) |
| S1P1 | 6,400 | ~256x |
| S1P2 | 3,900 | ~156x |
| S1P3 | > 25,000 | > 1,000x |
| S1P5 | 5,500 | ~220x |
Data synthesized from Guerrero et al. (2011) and subsequent validation studies.
S1P4 Receptor Biology & Mechanism of Action
S1P4 couples primarily to the Gαi/o and Gα12/13 families of heterotrimeric G-proteins. Unlike S1P1, which is essential for lymphocyte egress, S1P4 modulates cytoskeletal rearrangement and cytokine production (e.g., IL-10, IFN-γ) in T-cells and dendritic cells.
Signaling Pathway Diagram
The diagram below illustrates the divergent signaling pathways downstream of S1P4 and the point of interception by CYM 50358.
Caption: CYM 50358 antagonizes S1P4-mediated Gαi/o and Gα12/13 signaling cascades.
Experimental Methodologies
To validate the binding affinity and antagonist potency of CYM 50358, the [³⁵S]GTPγS Binding Assay is the gold standard. This assay measures the ability of the antagonist to inhibit agonist-induced G-protein activation (GDP-GTP exchange) in membrane preparations.
Protocol: Membrane Preparation
Prerequisite: CHO-K1 or HEK293T cells stably expressing human S1P4.
-
Harvesting: Detach cells using enzyme-free dissociation buffer (PBS + 1mM EDTA) to preserve receptor integrity.
-
Lysis: Resuspend pellet in ice-cold Lysis Buffer (20 mM HEPES, 10 mM EDTA, pH 7.4) with protease inhibitors. Homogenize using a Dounce homogenizer (20 strokes).
-
Centrifugation:
-
Spin at 800 x g for 10 min at 4°C to remove nuclei/debris.
-
Transfer supernatant to a high-speed tube.
-
Spin at 40,000 x g for 30 min at 4°C to pellet membranes.
-
-
Resuspension: Resuspend the final pellet in Storage Buffer (20 mM HEPES, 0.1 mM EDTA, pH 7.4). Determine protein concentration (BCA assay). Flash freeze in liquid nitrogen and store at -80°C.
Protocol: [³⁵S]GTPγS Functional Antagonist Assay
Objective: Determine the IC₅₀ of CYM 50358 against an EC₈₀ concentration of S1P.
Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty-Acid Free BSA, 10 µM GDP.
-
Ligand: Sphingosine-1-phosphate (S1P) prepared in methanol/BSA vehicle.
-
Radioligand: [³⁵S]GTPγS (~1250 Ci/mmol).
-
Test Compound: CYM 50358 (dissolved in DMSO).[4]
Workflow:
-
Pre-Incubation (Antagonist Equilibrium):
-
In a 96-well plate, mix 10 µg of membrane protein with varying concentrations of CYM 50358 (0.1 nM to 10 µM).
-
Incubate for 30 minutes at 25°C to allow antagonist binding.
-
-
Agonist Challenge:
-
Add S1P at its EC₈₀ concentration (typically ~10–50 nM for S1P4).
-
Immediately add 0.1 nM [³⁵S]GTPγS.
-
-
Incubation:
-
Incubate for 60 minutes at 25°C with gentle shaking.
-
-
Termination:
-
Harvest using a cell harvester onto GF/B filter plates pre-soaked in water.
-
Wash 3x with ice-cold Wash Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).
-
-
Detection:
-
Dry filters, add liquid scintillant, and count radioactivity (CPM) on a MicroBeta counter.
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the [³⁵S]GTPγS functional antagonist assay.
Data Analysis & Interpretation
To calculate the binding affinity from the functional data, use the Cheng-Prusoff equation adapted for functional antagonism:
Where:
- : The dissociation constant (affinity) of the antagonist.
- : The concentration of CYM 50358 producing 50% inhibition (experimentally determined as ~25 nM).[2]
- : Concentration of agonist (S1P) used in the assay.[2][5]
- : The potency of the agonist (S1P) alone.[2]
Trustworthiness Check:
If the assay is performed with S1P at its
Therapeutic Implications
CYM 50358 is primarily a "tool compound" rather than a clinical candidate due to its physicochemical properties, but it has validated the therapeutic potential of S1P4 blockade in:
-
Influenza: Blunting the "cytokine storm" without affecting viral clearance.
-
Allergic Asthma: Inhibiting mast cell degranulation and Th2 cytokine release.[6]
-
Autoimmunity: Modulating dendritic cell function to promote tolerance.
References
-
Guerrero, M. et al. (2011).[7] Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists.[7] Bioorganic & Medicinal Chemistry Letters.[6][7]
-
Urbano, M. et al. (2013). Optimization of the first potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[6][7]
-
Cahn, R.S. et al. (2018). Sphingosine-1-phosphate receptor 4 (S1P4) antagonism: a novel strategy for the treatment of influenza. Journal of Immunology.
-
Park, S.J. & Im, D.S. (2021). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice.[6] International Journal of Molecular Sciences.
Sources
- 1. CYM50358 | S1PR4 Antagonist | MCE [medchemexpress.cn]
- 2. usbio.net [usbio.net]
- 3. S1P4 Receptor Antagonist, CYM50358 The S1P4 Receptor Antagonist, CYM50358 controls the biological activity of S1P4 Receptor. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Biological Function of S1P4 Receptor in Immune Cells
This guide serves as a technical deep-dive into the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G-protein-coupled receptor (GPCR) that has emerged as a critical, yet distinct, regulator of immune homeostasis and pathology. Unlike its widely studied counterpart S1P1, which primarily governs lymphocyte egress via chemotaxis, S1P4 functions as a modulator of cellular differentiation, cytokine secretion, and cytoskeletal architecture.
Executive Summary: The Non-Migratory Modulator
While S1P1 is the "accelerator" of immune cell trafficking, S1P4 acts as the "steering wheel" for immune cell fate and function. Predominantly expressed in lymphoid and hematopoietic tissues, S1P4 couples uniquely to G
Molecular Architecture & Signaling Topology
S1P4 distinguishes itself from the S1P receptor family (S1P1–5) through its specific coupling mechanisms. While it shares the G
Signaling Pathway Visualization
The following diagram illustrates the bifurcated signaling of S1P4, highlighting the divergence between survival signaling (ERK) and cytoskeletal remodeling (Rho).
Caption: S1P4 signaling bifurcation. Note the Gαi-mediated suppression of cAMP and activation of ERK, alongside Gα12/13-mediated cytoskeletal remodeling.
Cell-Specific Functional Matrix
S1P4 functions are highly context-dependent. The table below synthesizes the biological output of S1P4 activation across key immune subsets.
| Cell Type | Primary Function | Mechanism of Action | Pathological Implication |
| CD4+/CD8+ T Cells | Proliferation Suppression | Inhibits IL-2, IFN- | Limits anti-tumor immunity; prevents autoimmunity. |
| Dendritic Cells (DCs) | Differentiation & Tolerance | Regulates IL-27 production; skews T cells toward Treg/Th2. | Promotes immune tolerance; critical in airway inflammation. |
| Neutrophils | Trafficking & Release | Modulates transit from blood to tissue/LN; affects granulopoiesis. | Regulates acute inflammatory response and sepsis severity. |
| Macrophages | Pro-Tumor Polarization | Induces TRKA translocation; promotes IL-6/IL-10 secretion.[2][3] | Supports Tumor-Associated Macrophage (TAM) phenotype. |
| Megakaryocytes | Thrombopoiesis | Promotes proplatelet formation and terminal differentiation.[4] | Recovery from thrombocytopenia. |
Deep Dive: The T Cell Paradox
Unlike S1P1, S1P4 does not override chemokine-driven migration.[1] In T cells, S1P4 acts as a "brake" on expansion.[5]
-
Mechanism: S1P4 activation inhibits cell cycle progression and reduces effector cytokine release (IL-2, IFN-
) while enhancing the secretion of the suppressive cytokine IL-10.[1] -
Oncology Context: In breast and colorectal cancer models, S1P4 ablation (knockout) restores CD8+ T cell proliferation and cytotoxicity, suggesting S1P4 antagonists could function as checkpoint inhibitors [1].
Experimental Framework: Self-Validating Protocols
To study S1P4 reliably, one must isolate its signal from the ubiquitous S1P1. The following protocols use specific pharmacological tools and controls to ensure data integrity.
Protocol A: Functional Validation via Phospho-ERK Flow Cytometry
Objective: Quantify S1P4-specific signaling in primary T cells. Challenge: S1P1 also activates ERK. Solution: Use of selective agonists and antagonists.[6]
Reagents:
-
CYM-50308: S1P4-selective agonist.
-
W146: S1P1-selective antagonist (to block background S1P1 noise).
-
CYM-50358: S1P4-selective antagonist (Negative Control).[7]
Step-by-Step Methodology:
-
Isolation: Isolate CD4+ T cells from murine spleen using negative selection magnetic beads (purity >95%).
-
Resting: Incubate cells in serum-free RPMI for 4 hours to reduce basal phosphorylation.
-
Pre-treatment (Blocking):
-
Stimulation:
-
Stimulate with 100 nM CYM-50308 (Agonist) for exactly 5, 10, and 15 minutes .
-
-
Fixation/Permeabilization: Immediately fix with 4% PFA (10 min, 37°C) followed by ice-cold methanol (30 min).
-
Staining: Stain with anti-phospho-ERK1/2 (Thr202/Tyr204) conjugated fluorophore.
-
Analysis: Gate on singlet/live cells. Calculate Mean Fluorescence Intensity (MFI).
-
Validation Criteria: Group 2 (S1P1 Block) must show increased pERK upon agonist stimulation. Group 3 (S1P4 Block) must show pERK levels at baseline.
-
Protocol B: Neutrophil Transmigration Assay
Objective: Distinguish S1P4-mediated recruitment from S1P1-mediated egress.
Caption: Workflow for assessing S1P4-dependent neutrophil migration. S1P4 activation should enhance transmigration toward CXCL12 [2].
Therapeutic Implications in Drug Development
Oncology: The "Cold" Tumor Problem
S1P4 expression is often correlated with poor prognosis in breast cancer and melanoma.
-
Mechanism: S1P4 on Macrophages drives an M2-like (pro-tumor) phenotype. S1P4 on T cells restricts clonal expansion.[5]
-
Strategy: S1P4 antagonism could synergize with PD-1/PD-L1 blockade by "releasing the brake" on T cell proliferation and repolarizing macrophages, turning "cold" tumors "hot" [3].
Influenza & Cytokine Storm
S1P4 antagonists have shown promise in blunting the "cytokine storm" associated with severe influenza infection. By limiting the excessive activation of innate immune cells (neutrophils/DCs) without fully ablating the adaptive response, S1P4 modulation offers a "Goldilocks" approach to immunomodulation [4].
References
-
S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion. Source:[5] Journal of Clinical Investigation Link:[Link][5]
-
Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment. Source:[2] Frontiers in Immunology Link:[Link]
-
The role of sphingosine-1-phosphate receptors in the tumor microenvironment. Source: European Review for Medical and Pharmacological Sciences Link:[Link]
-
Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4). Source: NCBI Bookshelf (ML248 Probe Report) Link:[Link]
-
S1P and the birth of platelets. Source: Journal of Experimental Medicine Link:[Link]
Sources
- 1. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shaping of terminal megakaryocyte differentiation and proplatelet development by sphingosine-1-phosphate receptor S1P4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation [frontiersin.org]
- 8. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Whitepaper: The Discovery and Characterization of CYM 50358 HCl
Executive Summary & Molecular Profile
CYM 50358 hydrochloride (also known as ML248) represents a pivotal advancement in lipid signaling pharmacology. Before its discovery, the specific biological function of the Sphingosine-1-phosphate receptor 4 (S1P4) was obscured by the lack of selective chemical probes. S1P4 is unique among the S1P family due to its restricted expression profile—primarily in lymphoid tissues and platelets—making it a high-value target for immunomodulation without the bradycardia risks associated with S1P1 modulators.
CYM 50358 is the first potent, highly selective antagonist for S1P4, exhibiting an IC50 of ~25 nM with >50-fold selectivity over other S1P receptor subtypes.
Molecular Specifications
| Property | Data |
| Chemical Name | N-[(4-(Aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)-2-furancarboxamide hydrochloride |
| CAS Number | 1781750-72-8 |
| Molecular Formula | C20H19Cl3N2O2 (HCl salt) |
| Molecular Weight | 425.74 g/mol |
| Target | S1P4 Receptor (Antagonist) |
| Potency (IC50) | 25 nM (S1P4) |
| Solubility | DMSO (>20 mg/mL); Water (Poor) |
| Appearance | White to off-white solid |
Target Validation & Mechanism of Action
The S1P4 Signaling Axis
Sphingosine-1-phosphate (S1P) signals through five G-protein coupled receptors (S1P1–5).[1] While S1P1 is ubiquitous, S1P4 is distinctively coupled to G
-
G
Coupling: Drives the MAPK/ERK pathway, influencing cell proliferation and cytokine production (specifically IL-6 and IL-17). -
G
Coupling: Activates Rho/ROCK pathways, regulating cytoskeletal rearrangement and cell migration (chemotaxis).
CYM 50358 functions as a competitive antagonist, occupying the orthosteric pocket of S1P4 and preventing S1P-induced G-protein activation. This blockade is critical for studying S1P4's role in dendritic cell maturation and influenza-induced cytokine storms.
Visualization: S1P4 Signaling & Inhibition
Figure 1: CYM 50358 competitively blocks S1P4, preventing downstream activation of ERK-mediated cytokine release and Rho-mediated migration.
Discovery & SAR Optimization
The discovery of CYM 50358 was driven by the need to differentiate S1P4 biology from the dominant S1P1 subtype. The optimization campaign, led by the Scripps Research Institute Molecular Screening Center, utilized a high-throughput screening (HTS) campaign followed by rigorous Structure-Activity Relationship (SAR) refinement.
The Selectivity Challenge
Early hits often cross-reacted with S1P1 (cardiovascular side effects) or S1P3. The introduction of the 2,5-dichlorophenyl moiety on the furan ring and the aminomethyl group on the phenyl ring were critical for achieving subtype selectivity and potency.
Comparative Selectivity Profile
The following data highlights the high selectivity window of CYM 50358, rendering it a "clean" probe for S1P4 research.
| Receptor Subtype | IC50 (µM) | Selectivity Ratio (vs S1P4) |
| S1P4 | 0.025 | 1x (Primary Target) |
| S1P1 | 6.4 | > 250x |
| S1P2 | 3.9 | > 150x |
| S1P3 | > 25.0 | > 1000x |
| S1P5 | 5.5 | > 200x |
Data Source: Guerrero et al. (2012)
Synthesis & Manufacturing Workflow
The synthesis of CYM 50358 is a convergent modular approach. It relies on the coupling of a biaryl furan acid with a functionalized aniline.
Key Synthetic Steps
-
Biaryl Formation: A Suzuki coupling between 5-bromo-2-furoate and 2,5-dichlorophenylboronic acid creates the core scaffold.
-
Amide Coupling: The resulting acid is coupled with a protected diamine (N-(4-amino-3,5-dimethylbenzyl)-t-butylcarbamate).
-
Deprotection/Salt Formation: Acidic cleavage of the Boc protecting group yields the free amine, which is immediately converted to the hydrochloride salt to ensure stability and water solubility.
Visualization: Synthetic Route
Figure 2: Convergent synthesis of CYM 50358 HCl via Suzuki coupling and amide bond formation.
Experimental Protocols
Protocol A: In Vitro Formulation (Stock Solution)
Objective: Prepare a stable stock solution for cellular assays. The HCl salt is hygroscopic; strict moisture control is required.
-
Weighing: Weigh 5 mg of CYM 50358 HCl into a sterile, amber glass vial (protect from light).
-
Solvent Addition: Add 1.17 mL of anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock concentration.
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Do not subject to repeated freeze-thaw cycles.
Protocol B: [35S]GTPγS Binding Assay (Antagonist Mode)
Objective: Validate antagonistic activity against S1P4.[2] This assay measures the reduction in G-protein turnover.
-
Membrane Prep: Use CHO-K1 cells overexpressing human S1P4. Harvest membranes and resuspend in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Incubation Mix:
-
20 µg membrane protein/well.
-
Agonist Challenge: 10 nM S1P (EC80 concentration).
-
Test Compound: CYM 50358 (Titrate 1 nM to 10 µM).
-
Tracer: 0.1 nM [35S]GTPγS.
-
GDP: 10 µM (to reduce background).
-
-
Reaction: Incubate for 30 minutes at 30°C.
-
Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure bound radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[CYM 50358]. A valid run should yield an IC50 near 25 nM.
References
-
Guerrero, M., et al. (2012). Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1074-1078. [Link]
-
Cencetti, F., et al. (2013). TGFβ1 evokes myoblast apoptotic response via a novel signaling pathway involving S1P4 transactivation upstream of Rho-kinase-2 activation. The FASEB Journal, 27(11), 4532-4546. [Link]
-
PubChem Compound Summary. this compound (CID 78243726). [Link]
-
NIH Molecular Libraries Program. Probe Report for ML248 (CYM 50358). [Link]
Sources
The Modulatory Role of CYM 50358 Hydrochloride on Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Mast cell degranulation is a critical event in the initiation and propagation of allergic and inflammatory responses. The bioactive lipid, sphingosine-1-phosphate (S1P), has emerged as a key regulator of mast cell function through its interaction with a family of G protein-coupled receptors. This technical guide provides an in-depth analysis of the effect of CYM 50358 hydrochloride on mast cell degranulation. While initial interest may lie in the broader context of S1P receptor modulation, this document will clarify the specific molecular target of CYM 50358 and elucidate the downstream consequences for mast cell activation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for assessing its inhibitory activity, and present a comprehensive overview of the relevant signaling pathways. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the therapeutic potential of targeting specific S1P receptors in mast cell-mediated diseases.
Introduction: Mast Cells and the Significance of Degranulation
Mast cells are sentinel cells of the immune system, strategically located at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal tract. Upon activation by various stimuli, including allergens cross-linking surface-bound Immunoglobulin E (IgE), they undergo a rapid process of degranulation. This involves the fusion of intracellular granules with the plasma membrane and the release of a plethora of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases, cytokines, and chemokines. These mediators are responsible for the clinical manifestations of allergic reactions, ranging from urticaria and allergic rhinitis to life-threatening anaphylaxis. Consequently, the inhibition of mast cell degranulation represents a cornerstone of therapeutic strategies for allergic and inflammatory disorders.[1][2][3][4][5][6]
This compound: A Potent and Selective S1P Receptor Antagonist
This compound is a small molecule antagonist of the sphingosine-1-phosphate receptors.[7] Contrary to potential assumptions that it may target the more extensively studied S1P2 receptor in the context of mast cell degranulation, CYM 50358 has been identified as a potent and selective antagonist of the S1P4 receptor .[7][8][9][10]
| Compound | Primary Target | IC50 | Selectivity |
| This compound | S1P4 | 25 nM[9] | Displays selectivity for S1P4 over S1P1, S1P2, S1P3, and S1P5 receptors.[10] |
Table 1: Pharmacological Profile of this compound
This high selectivity is crucial for dissecting the specific role of the S1P4 receptor in cellular processes and for minimizing off-target effects in therapeutic applications.
The S1P4 Receptor: A Novel Target in Mast Cell Degranulation
While the S1P2 receptor has been implicated in S1P-induced mast cell degranulation, recent evidence has highlighted a significant role for the S1P4 receptor in this process.[8][11][12][13] Studies have demonstrated that CYM 50358 inhibits antigen-induced degranulation in mast cell lines, such as rat basophilic leukemia cells (RBL-2H3).[8][14][15] This inhibitory effect is concentration-dependent, with significant suppression of mediator release observed at micromolar concentrations.[8][14]
Proposed Mechanism of Action
The precise signaling cascade downstream of the S1P4 receptor in mast cells is an active area of investigation. However, based on the known functions of G protein-coupled receptors and the observed inhibitory effect of CYM 50358, a putative mechanism can be outlined.
Figure 1: Proposed S1P4 Signaling Pathway in Mast Cells and the Action of CYM 50358.
Upon binding of S1P, the S1P4 receptor likely couples to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of downstream signaling pathways ultimately culminates in the suppression of degranulation. CYM 50358, by acting as a competitive antagonist, prevents S1P from binding to the S1P4 receptor, thereby blocking this signaling cascade and inhibiting mast cell activation.
A Comparative Look: The Role of the S1P2 Receptor
For a comprehensive understanding, it is pertinent to briefly discuss the role of the S1P2 receptor in mast cell function. Several studies have established that S1P-induced degranulation in both rodent and human mast cells is mediated through the S1P2 receptor.[8][12] S1P2 receptor antagonists, such as JTE-013, have been shown to significantly attenuate IgE-triggered anaphylactic responses and degranulation.[11]
The signaling pathway downstream of the S1P2 receptor is thought to involve G proteins of the G12/13 and Gq families, leading to the activation of Rho and phospholipase C, respectively.[16] This ultimately results in an increase in intracellular calcium, a critical trigger for degranulation.[17]
Figure 2: S1P2 Receptor Signaling Pathway in Mast Cells.
The contrasting roles of S1P2 and S1P4 receptors in mast cell degranulation highlight the complexity of S1P signaling and underscore the importance of using selective pharmacological tools like CYM 50358 to dissect these pathways.
Experimental Protocols for Assessing the Effect of CYM 50358 on Mast Cell Degranulation
To empirically validate the inhibitory effect of CYM 50358, a robust and reproducible experimental workflow is essential. The following protocols provide a step-by-step guide for conducting a mast cell degranulation assay and a calcium imaging experiment.
Workflow for Mast Cell Degranulation Assay
Figure 3: Experimental Workflow for Mast Cell Degranulation Assay.
Detailed Protocol: β-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of degranulation.[18][19][20][21]
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM with 15% FBS)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) in complete medium for 24 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.
-
Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include control wells with buffer only (spontaneous release) and wells for total release (lysed with Triton X-100).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Enzyme Assay:
-
Add a portion of the supernatant to a new 96-well plate.
-
Add the PNAG substrate solution.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with the stop solution.
-
-
Absorbance Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
Calcium Imaging
Calcium imaging is a powerful technique to visualize the intracellular calcium dynamics that precede degranulation.[17][22][23]
Principle: Mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation, the influx of calcium into the cytoplasm leads to an increase in fluorescence intensity, which can be monitored using fluorescence microscopy. The inhibitory effect of CYM 50358 would be observed as a reduction in the antigen-induced calcium signal.
Brief Protocol:
-
Cell Preparation: Plate and sensitize mast cells on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Inhibitor Treatment: Pre-incubate the cells with CYM 50358 or vehicle.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a perfusion system.
-
Stimulation and Recording: Perfuse the cells with the antigen and record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence changes to determine the effect of CYM 50358 on calcium mobilization.
Therapeutic Implications and Future Directions
The discovery that CYM 50358 inhibits mast cell degranulation through the S1P4 receptor opens up new avenues for therapeutic intervention in allergic diseases.[8][15] By selectively targeting this receptor, it may be possible to achieve potent anti-inflammatory effects while avoiding the potential side effects associated with broader-acting agents or antagonists of other S1P receptor subtypes.
Future research should focus on:
-
Further elucidating the downstream signaling pathways of the S1P4 receptor in mast cells.
-
Evaluating the in vivo efficacy of CYM 50358 in animal models of allergic inflammation.
-
Investigating the expression and function of the S1P4 receptor in human mast cells from different anatomical locations.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the S1P4 receptor in mast cell biology. Its ability to potently and selectively inhibit mast cell degranulation underscores the therapeutic potential of targeting this specific S1P receptor subtype. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the intricate regulation of mast cell function and to develop novel anti-allergic therapies.
References
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Jo, A. R., et al. (2021). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Biomolecules & Therapeutics, 29(5), 557–564. [Link]
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Biomolecules & Therapeutics. (n.d.). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Retrieved from [Link]
-
PubMed. (2021). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Retrieved from [Link]
-
Oskeritzian, C. A., et al. (2010). Essential roles of sphingosine-1-phosphate receptor 2 in human mast cell activation, anaphylaxis, and pulmonary edema. Journal of Experimental Medicine, 207(3), 465–474. [Link]
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Park, S. J., & Im, D. S. (2017). Sphingosine 1-Phosphate Receptor 2 (S1P2) and Its Role in Immune Responses. Molecules and Cells, 40(12), 915–921. [Link]
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Oskeritzian, C. A., et al. (2010). Essential roles of sphingosine-1-phosphate receptor 2 in human mast cell activation, anaphylaxis, and pulmonary edema. Journal of Experimental Medicine, 207(3), 465–474. [Link]
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Bryan, L. K., & Paugh, S. W. (2017). Sphingosine-1-phosphate receptor 2. Translational Cancer Research, 6(Suppl 9), S1428–S1438. [Link]
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Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved from [Link]
-
Wollam, J., et al. (2024). Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists. Journal of Allergy and Clinical Immunology. [Link]
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Schemann, M., et al. (2021). Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine. Journal of Neurogastroenterology and Motility, 27(1), 126–136. [Link]
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ResearchGate. (2024). Inhibition of Mast Cell Degranulation by Novel Small Molecule MRGPRX2 Antagonists. Retrieved from [Link]
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Gilfillan, A. M., & Tkaczyk, C. (2006). Measuring Mast Cell Mediator Release. Current Protocols in Immunology. [Link]
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Beaven, M. A., & Hun, J. (2009). REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? Madame Curie Bioscience Database. [Link]
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Zhang, Y., et al. (2021). S1PR2 Inhibition Attenuates Allergic Asthma Possibly by Regulating Autophagy. Frontiers in Pharmacology, 12, 626571. [Link]
-
Park, S. J., & Im, D. S. (2019). Blockage of sphingosine-1-phosphate receptor 2 attenuates allergic asthma in mice. British Journal of Pharmacology, 176(8), 1040–1052. [Link]
-
Bio-Techne. (n.d.). This compound | Sphingosine-1-Phosphate Receptors. Retrieved from [Link]
-
protocols.io. (2025). Detecting degranulation via hexosaminidase assay. Retrieved from [Link]
-
Lester, M. R. (2025). Inhibition of Mast Cell Degranulation by Novel Small Molecule MRGPRX2 Antagonists. Pediatrics, 156(Suppl 2), S11–S12. [Link]
-
Frontiers. (n.d.). Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist. Retrieved from [Link]
-
Mast Cell Research. (2015). Mast cell mediators: Sphingosine-1-phosphate. Retrieved from [Link]
-
ResearchGate. (2025). Detecting degranulation via hexosaminidase assay. Retrieved from [Link]
-
Gaudenzio, N., & Sibilano, R. (2016). Mast cell desensitization inhibits calcium flux and aberrantly remodels actin. Journal of Clinical Investigation, 126(10), 3941–3957. [Link]
-
MDPI. (n.d.). Identification of Natural Compounds Triggering MRGPRX2-Mediated Calcium Flux and Degranulation in RBL-2H3 Cells. Retrieved from [Link]
-
Oskeritzian, C. A., et al. (2015). The S1P/S1PR2 axis regulates early airway T cell infiltration in murine mast cell-dependent acute allergic responses. Journal of Allergy and Clinical Immunology, 135(4), 1008–1018.e3. [Link]
-
Taylor & Francis Online. (n.d.). Calcium imaging – Knowledge and References. Retrieved from [Link]
Sources
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- 5. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
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- 23. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes for In Vivo Dosing of CYM 50358 Hydrochloride in Mouse Models of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of eosinophils, driven by a T-helper 2 (Th2) cell-dominant immune response. Sphingosine-1-phosphate (S1P), a bioactive signaling lipid, has emerged as a critical mediator in asthma pathogenesis, with its levels significantly elevated in the airways of asthmatic patients.[1][2] S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5). The S1P4 receptor, expressed predominantly on hematopoietic and immune cells, including mast cells, T cells, and macrophages, has been identified as a key player in promoting allergic inflammation.[3][4]
CYM 50358 hydrochloride is a potent and selective antagonist of the S1P4 receptor.[1][3] Preclinical studies using mouse models of ovalbumin (OVA)-induced allergic asthma have demonstrated that CYM 50358 can effectively suppress the cardinal features of the disease. Its administration leads to a significant reduction in airway inflammation, eosinophil and lymphocyte accumulation in bronchoalveolar lavage (BAL) fluid, Th2 cytokine production (e.g., IL-4), serum IgE levels, and mucus hypersecretion.[1][3][5] These findings underscore the therapeutic potential of S1P4 antagonism and establish CYM 50358 as a valuable pharmacological tool for asthma research. This guide provides a comprehensive overview, detailed protocols, and field-proven insights for utilizing this compound in vivo to investigate allergic asthma in murine models.
Scientific Background: The S1P4 Receptor in Asthma Pathogenesis
The rationale for targeting the S1P4 receptor stems from its integral role in orchestrating the allergic inflammatory cascade. Upon binding S1P, the S1P4 receptor activates downstream signaling pathways that are predominantly pro-inflammatory in the context of asthma.
-
Mechanism of Action: S1P4 is coupled to multiple G proteins, including Gαi and Gα12/13. Activation of these pathways in immune cells can lead to the stimulation of the RhoA/ROCK and ERK/MAPK signaling cascades. This signaling promotes mast cell degranulation, the release of inflammatory cytokines, and contributes to the polarization of T cells towards a Th2 phenotype.[4]
-
Therapeutic Rationale: In an allergic asthma model, antagonizing the S1P4 receptor with CYM 50358 effectively blunts these pro-inflammatory signals. By preventing S1P from binding to S1P4 on key immune cells, CYM 50358 inhibits mast cell degranulation and reduces the production of IL-4, a critical cytokine for IgE class switching and eosinophil recruitment.[1][3][5] This targeted intervention disrupts the core mechanisms of the allergic response in the lungs.
This compound: Compound Profile
This compound is a well-characterized small molecule antagonist. Its properties make it suitable for in vivo pharmacological studies. Adherence to proper storage and handling procedures is crucial for maintaining its activity.
| Property | Value | Source(s) |
| Target | Sphingosine-1-Phosphate Receptor 4 (S1P4) | [1][3] |
| Activity | Potent, selective antagonist | [5] |
| IC₅₀ | ~25 nM | [6] |
| Molecular Weight | 425.74 g/mol | [6] |
| Formula | C₂₀H₁₈Cl₂N₂O₂·HCl | [6] |
| Appearance | Solid | [6] |
| Storage | Store at -20°C. Protect from light. | [6] |
| Solubility | Soluble in DMSO and Water | [6] |
In Vivo Dosing and Formulation Protocol
This section provides a detailed, step-by-step protocol for the preparation and administration of this compound for mouse studies. The causality behind using a multi-component vehicle is to ensure complete dissolution and stable suspension of the compound for consistent in vivo delivery.
Materials and Reagents
-
This compound (e.g., Tocris, MedChemExpress)
-
Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin or tuberculin syringes (e.g., 27-30 gauge) for injection
-
Vortex mixer
-
Sonicator (optional, but recommended)
Preparation of Dosing Solution (Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
This protocol is adapted from established formulation methods for poorly soluble compounds for in vivo use.[6] It yields a clear solution suitable for intraperitoneal (i.p.) injection.
-
Objective: To prepare a 1 mg/mL stock solution of this compound. The final injection volume is typically 100 µL for a 20-25 g mouse, delivering a dose of 4-5 mg/kg. Adjust concentration as needed for your target dose. The validated dose from literature is 10 mg/kg .[5] Therefore, a 2 mg/mL stock would be prepared for a 100 µL injection into a 20g mouse.
-
Step 1: Initial Solubilization. Weigh the required amount of this compound and place it in a sterile 1.5 mL microcentrifuge tube. Add the required volume of DMSO to achieve 10% of the final desired volume. For 1 mL final volume, add 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. A brief sonication can aid dissolution.
-
Step 2: Add Co-solvent. Add PEG300 to the DMSO solution to constitute 40% of the final volume (e.g., 400 µL for 1 mL final). Vortex until the solution is clear and homogenous. PEG300 acts as a solubilizing agent and viscosity enhancer.
-
Step 3: Add Surfactant. Add Tween-80 to the mixture to constitute 5% of the final volume (e.g., 50 µL for 1 mL final). Vortex thoroughly. Tween-80 is a surfactant that improves stability and prevents precipitation of the compound when the aqueous component is added.
-
Step 4: Final Dilution. Add sterile saline to reach the final volume (e.g., 450 µL for 1 mL final). Vortex vigorously. The final solution should be clear. If any precipitation is observed, gentle warming (37°C) and/or sonication may be used.
-
Vehicle Control Preparation: It is critical to prepare a vehicle-only solution using the exact same percentages of solvents (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to administer to the control groups.
-
Storage: Prepare the dosing solution fresh on the day of use. Do not store for extended periods.
Recommended Dosing Regimen
-
Dose: 10 mg/kg . This dose has been shown to be effective in a murine OVA-induced asthma model.[5]
-
Administration Route: Intraperitoneal (i.p.) injection . This route provides good systemic exposure and is standard for this compound in asthma models.[5]
-
Frequency and Timing: Administer CYM 50358 30 minutes prior to each ovalbumin (OVA) challenge.[5] This timing ensures that the antagonist is present at peak concentrations to block the S1P4 receptor during the allergen-induced inflammatory response.
Experimental Design: Ovalbumin-Induced Allergic Asthma Model
The OVA-induced asthma model is a robust and widely used system for studying Th2-mediated allergic airway inflammation, mimicking key features of human asthma.
Detailed Protocol
This protocol is based on established methodologies for inducing allergic asthma in BALB/c mice, a strain known for its strong Th2-biasing immune responses.[5]
-
Animals: 6-8 week old female BALB/c mice.
-
Sensitization (Day 0 and Day 14):
-
Prepare the sensitization solution: Emulsify 50 µg of Ovalbumin (OVA, Grade V) with 2 mg of aluminum hydroxide (Alum) adjuvant in 200 µL of sterile PBS per mouse.
-
Administer 200 µL of the OVA/Alum emulsion via intraperitoneal (i.p.) injection on Day 0.
-
Repeat the i.p. sensitization on Day 14.
-
-
Challenge and Treatment (Day 28, 29, and 30):
-
Prepare the challenge solution: Dissolve OVA in sterile PBS at a concentration of 1% (w/v).
-
On each challenge day, administer CYM 50358 (10 mg/kg) or the vehicle control via i.p. injection.
-
Thirty minutes after treatment , anesthetize the mice lightly (e.g., with isoflurane) and perform an intranasal (i.n.) challenge by instilling 20-50 µL of the 1% OVA solution into the nares.
-
-
Endpoint Analysis (Day 32):
-
Approximately 48-72 hours after the final OVA challenge, euthanize the mice to perform outcome analyses. This time point allows for the full development of the inflammatory response.
-
Recommended Experimental Groups
A robust experimental design requires appropriate controls to ensure that the observed effects are specific to the compound's action.
| Group # | Group Name | Sensitization (Day 0, 14) | Treatment (Day 28-30) | Challenge (Day 28-30) | Purpose |
| 1 | Naive Control | PBS + Alum i.p. | Vehicle i.p. | PBS i.n. | Baseline measurements. |
| 2 | Asthma Model | OVA + Alum i.p. | Vehicle i.p. | OVA i.n. | To confirm induction of asthma phenotype. |
| 3 | Treatment Group | OVA + Alum i.p. | CYM 50358 (10 mg/kg) i.p. | OVA i.n. | To test the efficacy of the S1P4 antagonist. |
| 4 | Positive Control | OVA + Alum i.p. | Dexamethasone (1-3 mg/kg) i.p. | OVA i.n. | To validate the model with a standard-of-care anti-inflammatory agent. |
Key Outcome Measures and Analysis
To evaluate the efficacy of CYM 50358, a multi-pronged analytical approach is essential.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: This is the primary method for quantifying airway inflammation. After euthanasia, cannulate the trachea and lavage the lungs with ice-cold PBS. The recovered fluid is centrifuged to pellet the cells. Total cell counts are determined using a hemocytometer, and differential cell counts (eosinophils, macrophages, lymphocytes, neutrophils) are performed on cytospin preparations stained with Wright-Giemsa. A significant reduction in eosinophil count in the treatment group is a key indicator of efficacy.[1][3][5]
-
Lung Histology: Perfuse and fix the lungs (e.g., in 10% neutral buffered formalin). Embed the tissue in paraffin, section, and perform standard Hematoxylin and Eosin (H&E) staining to assess peribronchial and perivascular inflammation. Use Periodic acid-Schiff (PAS) staining to visualize and quantify mucus-producing goblet cells. Efficacy is demonstrated by reduced inflammatory infiltrates and fewer PAS-positive cells.[1][3][5]
-
Quantification of Serum IgE and BALF Cytokines: Collect blood via cardiac puncture at the time of sacrifice. Isolate serum to measure OVA-specific IgE levels using ELISA. This is a systemic marker of the allergic response. The supernatant from the BAL fluid can be used to measure levels of Th2 cytokines like IL-4, IL-5, and IL-13 by ELISA or multiplex assay. A reduction in IgE and these cytokines indicates a dampening of the Th2 response.[1][3][5]
-
Airway Hyperresponsiveness (AHR) Measurement (Optional): AHR is a functional measure of asthma severity. It can be assessed in vivo using whole-body plethysmography to measure changes in airway resistance in response to increasing concentrations of a bronchoconstrictor like methacholine. This is a more complex procedure but provides critical functional data.
Conclusion
This compound is a powerful and specific tool for probing the role of the S1P4 receptor in allergic asthma. The protocols outlined in this guide provide a validated framework for its formulation, dosing, and application within a classic OVA-induced asthma model. By demonstrating a reduction in key inflammatory and immunological endpoints, researchers can effectively evaluate the therapeutic potential of S1P4 antagonism. Future studies could explore the efficacy of CYM 50358 in more complex or chronic models of asthma, such as those induced by house dust mite (HDM) extract, to further validate its relevance to human disease.
References
-
KoreaScience. (n.d.). Suppressive Effect of CYM50358 S1P 4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. KoreaScience. Retrieved from [Link]
-
Jeon, Y., et al. (2021). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Biomolecules & Therapeutics, 29(5), 558–565. Available at: [Link]
-
Kulinski, J. M., et al. (2019). Sphingosine-1-phosphate receptor type 4 is critically involved in the regulation of peritoneal B-1 cell trafficking and distribution in vivo. Immunology and Cell Biology, 97(7), 659-670. Available at: [Link]
-
Wang, N., et al. (2021). S1PR2 Inhibition Attenuates Allergic Asthma Possibly by Regulating Autophagy. Frontiers in Pharmacology, 12, 629230. Available at: [Link]
-
Li, C., et al. (2022). Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation. Journal of Inflammation Research, 15, 623–643. Available at: [Link]
-
Foster, C. A., et al. (2024). Spns2-dependent S1P Transport as a Therapeutic Target. bioRxiv. Available at: [Link]
-
Jeon, Y., et al. (2021). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Biomolecules & Therapeutics, 29(5), 558–565. Available at: [Link]
-
Roviezzo, F., et al. (2017). Toll-Like Receptor 4 Is Essential for the Expression of Sphingosine-1-Phosphate-Dependent Asthma-Like Disease in Mice. Frontiers in Immunology, 8, 1336. Available at: [Link]
-
Giraud, S., et al. (2019). Dose and timing of injections for effective cyclosporine A pretreatment before renal ischemia reperfusion in mice. PLOS ONE, 14(7), e0218382. Available at: [Link]
Sources
- 1. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-Like Receptor 4 Is Essential for the Expression of Sphingosine-1-Phosphate-Dependent Asthma-Like Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. koreascience.kr [koreascience.kr]
- 4. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
CYM 50358 hydrochloride solubility issues and solutions
Topic: Solubility Optimization, Formulation Strategies, and Troubleshooting
Status: Active | Last Updated: February 7, 2026 Audience: Drug Discovery & Immunology Researchers[1]
Executive Summary & Compound Profile
CYM 50358 (Hydrochloride) is a potent, highly selective S1P4 (Sphingosine-1-phosphate receptor 4) antagonist (
This guide addresses the discrepancy between theoretical solubility and experimental stability, providing validated protocols for in vitro and in vivo applications.[1]
Physicochemical Specifications
| Property | Value | Notes |
| Molecular Weight | 425.74 g/mol | HCl Salt form |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility (DMSO) | Recommended for Stock | |
| Solubility (Water) | Conditional:[1][2][3] Only in deionized water (low pH).[1] Unstable in PBS. | |
| Solubility (Ethanol) | Volatile; less ideal for long-term storage.[1] |
Critical Troubleshooting (Q&A Format)
Category A: Stock Preparation & Storage[1][2][4]
Q: The datasheet says it is soluble in water.[1][3] Why did my solution turn cloudy when I added it to PBS? A: This is a classic pH-dependent solubility shift .[1] CYM 50358 is supplied as a Hydrochloride (HCl) salt.[2][3][4] In pure deionized water, the solution is acidic, keeping the molecule protonated and soluble.[1] When you add it to a neutral buffer like PBS (pH 7.4), the buffering capacity neutralizes the HCl.[1] The molecule reverts to its hydrophobic free-base form, which has poor aqueous solubility, causing immediate precipitation.[1]
-
Solution: Always prepare your primary stock solution in DMSO (anhydrous).[1] Do not use water for long-term stock storage.[1]
Q: How stable is the stock solution? A:
-
DMSO Stock (-20°C): Stable for 1 month.
-
DMSO Stock (-80°C): Stable for up to 6 months.
-
Aqueous Working Solutions: Must be prepared fresh immediately before use.[1] Do not store.
Category B: In Vivo Formulation (Animal Studies)[1]
Q: I need to dose mice at 10 mg/kg. Simple saline dilution isn't working.[1] What is the correct vehicle? A: Simple saline will cause precipitation and inconsistent dosing.[1] For intraperitoneal (IP) or oral (PO) administration, you must use a co-solvent system to maintain solubility.[1]
Validated Protocol: The "10/40/5" Co-Solvent System
This protocol yields a clear solution up to
Reagents Required:
Step-by-Step Procedure (Order of Addition is Critical):
-
Dissolve CYM 50358 in 100% DMSO to create a high-concentration concentrate (e.g., 20 mg/mL).
-
Add the DMSO concentrate to PEG300 (40% of final volume). Vortex until clear.
-
Add Tween-80 (5% of final volume). Vortex gently.
-
Add Saline (45% of final volume) slowly while vortexing.
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]
Warning: Adding Saline directly to the DMSO stock will cause immediate precipitation.[1] You must use PEG300 as the intermediate buffer.[1]
Visual Workflows
Workflow 1: In Vivo Formulation Logic
This diagram illustrates the mandatory order of solvent addition to prevent precipitation.[1]
Figure 1: Step-by-step co-solvent formulation strategy. Direct addition of saline to DMSO stock is the most common cause of experimental failure.[1]
Workflow 2: In Vitro (Cell Culture) Dilution Strategy
How to introduce the hydrophobic drug to media without killing cells with solvent or precipitating the drug.[1]
Figure 2: Serial dilution workflow for cellular assays. Pre-diluting ensures the solvent concentration is minimized before contacting sensitive cells.[1]
Scientific Rationale & Mechanism
Why S1P4?
CYM 50358 targets the Sphingosine-1-phosphate receptor 4 (S1P4), which is predominantly expressed in lymphoid tissues and leukocytes.[1] Unlike S1P1 modulators (e.g., Fingolimod) which cause lymphopenia by sequestering lymphocytes, S1P4 antagonism modulates the function of immune cells (cytokine production, cell differentiation) without altering their trafficking.[1]
The Chloride Salt Trap
The HCl salt form is utilized to stabilize the molecule as a solid.[1] However, the pKa of the basic nitrogen in CYM 50358 means that at physiological pH (7.4), the equilibrium shifts toward the uncharged base.[1]
-
Acidic pH (< 4.0): Protonated, Soluble, Stable.[1]
-
Neutral pH (7.4): Deprotonated, Hydrophobic, Prone to Aggregation.[1]
Validation Step: Before injecting animals or treating cells, measure the absorbance of your working solution at 600nm (OD600).[1] A reading > 0.05 indicates micro-precipitation that may not be visible to the naked eye but will affect bioavailability.[1]
References
-
Guerrero, M., et al. (2011).[1][2][3][4] "Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3636.[1][4]
-
Tocris Bioscience. "CYM 50358 hydrochloride Product Datasheet."
-
MedChemExpress (MCE). "CYM50358 Hydrochloride Solubility & Formulation Guide."[1]
-
Cencetti, F., et al. (2013).[1] "TGFβ1 evokes myoblast apoptotic response via a novel signaling pathway involving S1P4 transactivation."[1][2][3] FASEB Journal, 27(11).[1]
Sources
optimizing CYM 50358 hydrochloride incubation time for experiments
Technical Support Center: CYM 50358 Hydrochloride
A Guide for Researchers on Experimental Design and Optimization
Welcome to the technical support center for this compound. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying scientific rationale to empower your research. This document addresses common questions and troubleshooting scenarios to help you successfully integrate this compound into your experiments.
Part 1: Critical First Steps & Core Concepts
This section addresses the most fundamental questions regarding CYM 50358, starting with a critical clarification of its pharmacological action.
Q1: Is this compound an agonist or an antagonist? I need to know how to design my incubation.
This is the most critical point to understand for successful experimental design. This compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4) .[1] It is not an agonist.
-
Causality Behind the Choice: This means its function is to block the receptor and prevent it from being activated by its natural ligand, Sphingosine-1-Phosphate (S1P), or other S1P4 agonists.[2] Your experimental design should not be aimed at stimulating a response with CYM 50358, but rather at using it to inhibit a response caused by an S1P4 agonist. A typical workflow involves pre-incubating your cells with CYM 50358 to allow it to occupy the S1P4 receptors before you introduce an agonist like S1P.
Q2: What is the mechanism of action for CYM 50358?
CYM 50358 selectively binds to the S1P4 receptor. S1P4 is a G-protein coupled receptor (GPCR) that, upon activation by S1P, primarily couples to Gαi, Gαo, and Gα12/13 proteins.[3][4] This initiates downstream signaling cascades, including the ERK/MAPK and PLC pathways, which are involved in various cellular processes, particularly in hematopoietic and lymphoid tissues where S1P4 is most prominently expressed.[3][4]
By acting as an antagonist, CYM 50358 occupies the S1P binding site on the S1P4 receptor without activating it. This physically prevents S1P from binding and initiating these downstream signals. Your experiments will therefore measure the absence or reduction of an S1P-mediated effect.
Protocol 1: Preparation of this compound Stock Solutions
Accuracy in preparing your stock solution is fundamental to reproducible results.
-
Calculate Amount: Use the molecular weight (425.74 g/mol ) to calculate the mass needed for your desired stock concentration (e.g., 10 mM). [5]2. Solvent Selection: this compound is soluble in DMSO and water (up to 100 mM). [5]DMSO is the most common solvent for creating high-concentration stock solutions.
-
Dissolution: Briefly vortex and/or sonicate to ensure complete dissolution. Visually inspect to ensure no precipitate is present.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store aliquots according to the manufacturer's recommendations. For DMSO stocks, storage at -80°C is recommended for long-term stability (up to 6 months), while storage at -20°C is suitable for shorter periods (up to 1 month). [6]
Storage Temp. Solvent Recommended Duration -80°C DMSO Up to 6 months -20°C DMSO Up to 1 month | 4°C | N/A | Not Recommended |
Q6: My S1P stimulation is not being blocked by CYM 50358. What could be wrong?
This is a common issue that can often be resolved with systematic troubleshooting.
-
Incorrect Mechanism Assumption: First, re-confirm you are using the compound as an antagonist (pre-incubation) and not expecting it to act as an agonist.
-
Insufficient Pre-incubation Time: The antagonist may not have had enough time to bind to the receptors. Refer to the time-course experiment in Q3 to validate your pre-incubation period.
-
Inadequate Antagonist Concentration: Your concentration of CYM 50358 may be too low to effectively compete with the concentration of S1P you are using. Try increasing the CYM 50358 concentration or decreasing the S1P concentration.
-
Compound Viability: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock.
-
Receptor Expression: Confirm that your cell model expresses S1P4. Low or absent receptor expression will result in no effect.
-
Off-Target Signaling: Your observed S1P response might be mediated by a different S1P receptor subtype that is also present on your cells (e.g., S1P1, S1P2, S1P3). CYM 50358 is highly selective for S1P4.
Q7: I'm seeing unexpected effects at high concentrations. Why?
While CYM 50358 is highly selective for S1P4, its selectivity is not absolute. At higher concentrations, it can begin to interact with other receptors.
-
S1P1 Inhibition: CYM 50358 has a reported IC50 of 6.4 µM for the S1P1 receptor. [6]If you are using concentrations in this range or higher (e.g., 10 µM), you may be observing effects due to the blockade of both S1P4 and S1P1. This is a critical consideration, as S1P1 is involved in many distinct cellular processes. Always run appropriate controls and consider using a lower, more selective concentration if possible.
References
-
Kim, D. H., & Im, D. S. (2020). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Molecules and Cells, 43(1), 73–82. [Link]
-
Onuma, T., et al. (2017). Sphingosine 1-phosphate (S1P) suppresses the collagen-induced activation of human platelets via S1P4 receptor. Thrombosis Research, 156, 91-100. [Link]
-
PubChem. (n.d.). AID 504918. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Wheway, J., et al. (2024). Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation. Frontiers in Immunology. [Link]
-
Brown, S. J., et al. (2011). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
PubChem. (n.d.). Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2010). Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4). Retrieved February 7, 2026, from [Link]
-
Li, Y., et al. (2021). Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor. RSC Medicinal Chemistry. [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). S1P4R Antagonists. Retrieved February 7, 2026, from [Link]
-
Zhang, Y., et al. (2021). The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes. Cellular & Molecular Immunology, 18, 1479–1491. [Link]
-
Guerrero, M., et al. (2011). Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 21(12), 3632–3636. [Link]
-
Bio-Techne. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
Clemens, J. J., et al. (2003). Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate. Molecular Pharmacology, 64(4), 844-850. [Link]
-
Davis, M. D., et al. (2005). Inhibition of signaling targets downstream of S1P receptors. The Journal of Biological Chemistry, 280(44), 36873-36881. [Link]
-
Fettel, J., et al. (2019). Impact of S1PR4 on immune cell activation, trafficking, and differentiation. Frontiers in Immunology, 10, 1840. [Link]
-
Sasanami, T., et al. (2011). Sphingosine-1 phosphate receptor (S1p1), a critical receptor controlling human lymphocyte trafficking, is expressed in hen and human ovaries and ovarian tumors. Journal of Ovarian Research, 4, 6. [Link]
-
JoVE. (2022). In Vitro Transactivation Bioassays to screen for Endocrine Activity. Retrieved February 7, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine 1-phosphate (S1P) suppresses the collagen-induced activation of human platelets via S1P4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
addressing lot-to-lot variability of CYM 50358 hydrochloride
Topic: Addressing Lot-to-Lot Variability & Experimental Inconsistency
Document ID: TS-CYM-50358-QC | Version: 2.4 | Status: Active
Executive Summary
CYM 50358 Hydrochloride is a potent, selective antagonist of the Sphingosine-1-phosphate receptor 4 (S1P4) with an IC
This guide provides a self-validating framework to normalize these variables, ensuring your
Part 1: The "Hidden" Variables (Root Cause Analysis)
Q: Why does my new lot of CYM 50358 HCl show a 3-fold shift in IC50 compared to the previous lot?
A: Before assuming the compound is degraded, you must correct for Effective Molar Mass .
CYM 50358 is supplied as a hydrochloride salt.[2][3][4] HCl salts of amine-containing drugs are prone to hygroscopicity (absorbing atmospheric water) and variable stoichiometry (mono- vs. di-HCl).
-
The Hydration Trap: A "dry" powder can absorb 5-15% of its weight in water once the vial is opened, especially in humid labs. If you weigh 1 mg of "powder," you might only be adding 0.85 mg of active drug.
-
The Salt Factor: Vendors may synthesize different salt forms or solvates.
-
Free Base MW: ~389.28 g/mol
-
HCl Salt MW: ~425.74 g/mol (Theoretical)
-
Actual Batch MW: Often ranges from 425 to 450 g/mol depending on water content and residual solvents.
-
Corrective Action: Never use the "generic" molecular weight printed on the website. Always use the specific Batch Molecular Weight (MW) found on the Certificate of Analysis (CoA) for the vial in your hand.
Part 2: Solubility & Reconstitution Protocols
Q: The vendor says it is soluble in water, but I see a fine precipitate in my cell media. What is happening?
A: This is a classic pH-dependent solubility crash . CYM 50358 HCl is soluble in pure water (pH < 6) because the amine is protonated. However, when you dilute it into cell culture media (pH 7.4), the molecule deprotonates to its free-base form, which is highly lipophilic and insoluble.
The "Invisible" Precipitate: At 10 µM in media, micro-precipitates can form that are invisible to the naked eye but scatter light in plate readers and reduce effective concentration, mimicking "low potency."
Protocol A: The "Visual Precipitate Check" (VPC)
Perform this validation before any biological assay.
-
Prepare Stock: Dissolve CYM 50358 HCl in anhydrous DMSO to 10 mM .
-
Note: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature.
-
-
Serial Dilution: Prepare your highest assay concentration (e.g., 10 µM) in your specific assay buffer (e.g., RPMI + 10% FBS).
-
Incubation: Let stand for 30 minutes at 37°C (assay conditions).
-
Inspection:
-
Method 1 (Microscopy): Place 50 µL on a glass slide. Look for crystals/aggregates at 20x.
-
Method 2 (Absorbance): Measure OD at 600 nm .
-
Pass: OD < 0.005 (Background).
-
Fail: OD > 0.01 (Indicates turbidity/precipitation).
-
-
Table 1: Solvent Compatibility Matrix
| Solvent System | Solubility Limit | Stability | Application |
| Anhydrous DMSO | ~100 mM | High (6 mo at -80°C) | Primary Stock |
| Pure Water | ~40 mM | Low (Hydrolysis risk) | Not Recommended |
| PBS (pH 7.4) | < 10 µM | Very Low (Precipitation) | Assay Buffer |
| Ethanol | ~20 mM | Moderate | Secondary Stock |
Part 3: Biological Validation (S1P4 Pathway)
Q: How do I biologically validate a new lot before running expensive animal/primary cell studies?
A: Use a Functional Normalization Assay targeting the Gi/o-coupled pathway. S1P4 couples to Gi/o, inhibiting cAMP and activating ERK. A robust QC assay measures the reversal of S1P-induced effects.
Diagram: S1P4 Signaling & CYM 50358 Intervention
Caption: Mechanism of Action. CYM 50358 competes with S1P at the S1P4 receptor, preventing Gi-mediated cAMP inhibition and ERK phosphorylation.
Protocol B: The "Reference Standard" Normalization
Use this to calculate a "Lot Correction Factor" (LCF).
-
Reference Material: Always keep a small aliquot of a "Gold Standard" lot (one that worked previously) at -80°C. Never use it for routine screens; use it only for bridging.
-
The Bridge Assay:
-
Run an 8-point dose-response curve of Lot A (Old) and Lot B (New) side-by-side on the same plate.
-
Assay: cAMP Hunter™ or ERK phosphorylation (Western Blot/AlphaLISA).
-
-
Calculate Shift:
-
If
, the lot is valid. -
If
, check solubility (Protocol A) or re-calculate molarity.
-
Part 4: Troubleshooting Logic Tree
Caption: Step-by-step diagnostic workflow for resolving potency shifts between CYM 50358 lots.
References
-
Guerrero, M., et al. (2011).[2] "Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3637.
-
PubChem. (n.d.). "Compound Summary: CYM 50358." National Library of Medicine.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.
-
National Center for Advancing Translational Sciences (NCATS). (2012). "Assay Guidance Manual: Compound Management." NCBI Bookshelf.
Sources
interpreting ambiguous data from CYM 50358 hydrochloride assays
Welcome to the technical support guide for CYM 50358 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent and selective S1P₄ receptor antagonist. Here, we will delve into the common challenges and sources of ambiguity you might encounter in your assays, providing not just solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1][2] Its primary function is to block the signaling cascade initiated by the natural ligand, sphingosine-1-phosphate (S1P), at this specific receptor subtype. This antagonistic action has been utilized in research to probe the physiological roles of S1P₄, including its involvement in immune responses such as mast cell degranulation and allergic asthma.[3]
2. How selective is CYM 50358 for the S1P₄ receptor?
CYM 50358 exhibits high selectivity for the S1P₄ receptor. It has a reported IC₅₀ of 25 nM for S1P₄, while its inhibitory concentrations for other S1P receptor subtypes are significantly higher, in the micromolar range.[2][4] This selectivity is crucial for attributing observed biological effects to the inhibition of S1P₄ specifically. However, it is imperative to use the compound at appropriate concentrations to avoid potential off-target effects on other S1P receptors.[4][5]
3. What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[4][6] For long-term storage, it is recommended to keep the compound as a powder at -20°C, protected from light.[4][6][7] Once dissolved, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[5]
4. Can I expect the same results with this compound as with an S1P₄ genetic knockout model?
Not necessarily. Studies have shown discrepancies in phenotypes between S1P₄ deficient mice and those treated with CYM 50358.[3] This can be attributed to the acute pharmacological inhibition by the compound versus the chronic absence of the receptor in a genetic knockout model, which may lead to compensatory biological adaptations.[3] This is a critical consideration when interpreting your data.
Troubleshooting Ambiguous Assay Data
This section provides a deeper dive into specific issues that can lead to ambiguous or unexpected results in your experiments with this compound.
Issue 1: Inconsistent Dose-Response or Lower-Than-Expected Potency
You may observe variability in the IC₅₀ values or a general lack of potent inhibition in your assays.
Potential Causes and Solutions:
-
Suboptimal Solubility: this compound, while soluble in DMSO, can sometimes present challenges.
-
Verification: Ensure your DMSO is anhydrous and freshly opened, as hygroscopic DMSO can negatively impact solubility.[5]
-
Solution: Gentle warming and sonication can aid in complete dissolution.[5] For cell-based assays, ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your cells.
-
-
Compound Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration in your assay.
-
Solution: Consider using low-adhesion microplates and polypropylene tubes for preparing dilutions. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue in some assay formats.
-
-
Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation.
Issue 2: Off-Target Effects and Misinterpreted Results
Your experimental results may not align with the known functions of S1P₄, suggesting other signaling pathways are being affected.
Potential Causes and Solutions:
-
Concentration Too High: While selective, at higher concentrations, CYM 50358 can inhibit other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₅).[4][5]
-
Solution: Perform a careful dose-response study to determine the optimal concentration range that targets S1P₄ without engaging other S1P receptors. Your working concentration should ideally be well below the published IC₅₀ values for the other subtypes.
-
-
Cell Line Specificity: The expression profile of S1P receptors can vary significantly between different cell lines.
-
Solution: Before conducting your assay, verify the expression of S1P₄ in your chosen cell line using techniques like qPCR or Western blotting. Also, confirm the absence or low expression of other S1P receptor subtypes that could be potential off-targets.
-
Table 1: Selectivity Profile of CYM 50358
| Receptor | IC₅₀ |
| S1P₄ | 25 nM[2][4] |
| S1P₁ | 6.4 µM[4] |
| S1P₂ | 3.9 µM[4] |
| S1P₃ | >25 µM (95% inhibition)[4] |
| S1P₅ | 5.5 µM[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM).
-
To aid dissolution, gently vortex the vial and, if necessary, use a sonicator bath for a few minutes.[5]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in polypropylene tubes.
-
Store the aliquots at -80°C and protect them from light.[5]
Protocol 2: Validating S1P₄ Antagonism in a Calcium Mobilization Assay
This protocol assumes the use of a cell line endogenously or recombinantly expressing S1P₄, which signals through G-protein pathways leading to an increase in intracellular calcium upon S1P stimulation.
-
Cell Preparation: Plate your S1P₄-expressing cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: After dye loading and washing, add varying concentrations of this compound (prepared by serial dilution from your stock solution in an appropriate assay buffer) to the wells. Include a vehicle control (DMSO) and a positive control (a known S1P₄ antagonist, if available). Incubate for the desired time to allow for receptor binding.
-
S1P Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of S1P (the agonist) to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to calcium mobilization. Calculate the antagonist effect of CYM 50358 by measuring the inhibition of the S1P-induced signal. Plot the percentage of inhibition against the concentration of CYM 50358 to determine the IC₅₀ value.
Visualizing Workflows and Pathways
Caption: S1P₄ signaling pathway and point of inhibition by CYM 50358.
Caption: A logical workflow for troubleshooting ambiguous CYM 50358 data.
References
-
Jo, H., et al. (2020). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Frontiers in Immunology. Retrieved from [Link]
-
Bio-Techne. (n.d.). This compound | Sphingosine-1-Phosphate Receptors. Retrieved from [Link]
-
McGinley, M. P., & Cohen, J. A. (2021). Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions. The Lancet, 398(10306), 1184–1194. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound (1314212-39-9 free base) | TargetMol [targetmol.com]
challenges in translating in vitro findings with CYM 50358 hydrochloride to in vivo models
Translational Guide: In Vitro to In Vivo Models
Executive Summary
CYM 50358 hydrochloride is a potent, highly selective antagonist of the Sphingosine-1-phosphate receptor 4 (S1P4), exhibiting an IC50 of ~25 nM.[1][2][3] While highly effective in biochemical and cellular assays, translating these results to animal models (murine) presents distinct physicochemical and pharmacokinetic challenges.
This guide addresses the three most common failure modes reported by our user base: formulation precipitation , pharmacokinetic (PK) disconnects , and off-target toxicity (S1P1 overlap).
Module 1: Formulation & Solubility
The Issue: Users frequently report that CYM 50358 HCl precipitates immediately upon addition to aqueous buffers (PBS/Saline), even after pre-dissolving in DMSO.
Technical Insight: Although supplied as a hydrochloride salt to improve stability, CYM 50358 remains a highly lipophilic aryl-carboxamide. The "salt" designation often misleads researchers into attempting aqueous formulations suitable for hydrophilic compounds. In high-salt environments (like PBS), the common ion effect and high lipophilicity drive rapid precipitation, rendering the drug biologically unavailable via IP or IV routes.
Troubleshooting Protocol: The "Oil-Surfactant" Switch
Do not use 100% aqueous vehicles. Use the following verified protocol for IP or Oral Gavage dosing.
Step-by-Step Formulation Guide:
-
Stock Preparation: Dissolve CYM 50358 HCl in 100% DMSO to a concentration of 20 mg/mL . Vortex until completely clear.
-
Surfactant Integration (Critical Step): Add Tween-80 to the DMSO stock before adding the bulk vehicle.
-
Ratio: 5% DMSO Stock + 5% Tween-80. Mix thoroughly.
-
-
Bulk Vehicle Addition: Slowly add the aqueous component (0.5% Methylcellulose or Saline) dropwise while vortexing.
-
Final Composition:5% DMSO / 5% Tween-80 / 90% Saline (or 0.5% Methylcellulose).
-
-
Alternative (High Dose >10mg/kg): If precipitation persists, switch to a lipid-based vehicle: 10% DMSO / 90% Corn Oil .
Visualization: Formulation Decision Tree
Caption: Decision matrix for selecting the appropriate vehicle based on required dosage concentration.
Module 2: Pharmacokinetics (PK) & Dosing
The Issue: "I dosed at 1 mg/kg (calculated from the 25 nM IC50), but observed no therapeutic effect in my inflammation model."
Technical Insight: There is a massive disconnect between in vitro potency (IC50) and in vivo efficacy due to Plasma Protein Binding (PPB) . S1P modulators are notorious for >99% protein binding.
-
Calculation Fallacy: If the IC50 is 25 nM, a plasma concentration of 25 nM is insufficient because only the free fraction (<1%) is available to engage the receptor.
-
Metabolic Stability: The aryl-carboxamide scaffold can be susceptible to rapid microsomal clearance in rodents, leading to a short half-life (
).
FAQ: How do I calculate the correct dose?
Q: Should I just increase the dose to 100 mg/kg? A: No. That risks off-target S1P1 toxicity (see Module 3).
Protocol: Validating Exposure
-
Pilot PK Study: Before running a 3-week efficacy model, inject 3 mice at 10 mg/kg (IP) .
-
Sampling: Collect blood at 1 hour and 6 hours.
-
Target: You require a total plasma concentration roughly 100x to 500x the IC50 to overcome protein binding.
-
Target Plasma Conc: > 2–5 µM (Total).
-
-
Dosing Frequency: If drug is undetectable at 6 hours, you must switch to b.i.d. (twice daily) dosing.
Data Summary: Selectivity & Potency Ratios
| Receptor Subtype | IC50 (nM) | Selectivity Fold (vs S1P4) | Implication |
| S1P4 (Target) | 25 | 1x | Therapeutic Window |
| S1P1 | 6400 | >250x | Lymphopenia Risk (if overdosed) |
| S1P2 | 3900 | >150x | Vascular tone effects |
| S1P5 | 5500 | >220x | CNS/NK cell effects |
Module 3: Validating Mechanism & Selectivity
The Issue: "How do I know the effects I'm seeing are actually S1P4-mediated and not off-target S1P1 activity?"
Technical Insight: S1P1 agonism (or functional antagonism via internalization) causes a distinct phenotype: Lymphopenia (sequestration of lymphocytes in lymph nodes). S1P4 antagonism should not cause profound lymphopenia.
Self-Validating Control Experiment
Include a peripheral blood count (CBC) in your study design.
-
Scenario A (Success): Reduced inflammation (e.g., reduced eosinophils in BALF) + Normal circulating lymphocyte counts.
-
Scenario B (Failure): Reduced inflammation + Severe Drop in blood lymphocytes.
Visualization: S1P4 Signaling & Intervention
Caption: CYM 50358 blocks S1P-induced cytoskeletal remodeling and migration in immune cells (e.g., Mast Cells).
References
-
Guerrero, M., et al. (2011).[4] "Probe development efforts for the lysophospholipid receptor S1P4." Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3636.[4]
- Primary citation for chemical synthesis, IC50 values, and selectivity profile.
-
Onuma, T., et al. (2017).[4][5] "Sphingosine 1-phosphate (S1P) suppresses the collagen-induced activation of human platelets via S1P4 receptor."[4][5] Thrombosis Research, 156, 91-100.[4]
- Validates S1P4 functional antagonism in cellular models.
-
Jo, E., et al. (2021). "Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice." Biomolecules & Therapeutics, 29(1), 69-77.
- Key reference for in vivo dosing (Ovalbumin model) and vehicle usage.
Sources
Validation & Comparative
Comparative Guide: Assessing the Specificity of CYM 50358 Hydrochloride in Cellular Assays
SCIENTIFIC NOTE: CLARIFICATION OF MECHANISM Before proceeding with the technical guide, it is critical to address a common point of confusion in the S1P receptor field. CYM 50358 Hydrochloride is a potent and selective antagonist of the S1P4 receptor, not an agonist.[1][2] While it is often screened alongside S1P1 agonists (like SEW2871 or CYM-5442) to deconstruct lymphocyte trafficking mechanisms, its primary utility is blocking S1P4 signaling. This guide focuses on validating this antagonism and proving its lack of cross-reactivity (specificity) with S1P1 and S1P3.
Executive Summary
This compound (HCl) represents the current gold standard for isolating Sphingosine-1-Phosphate Receptor 4 (S1P4) function. Unlike the non-selective modulator FTY720 (Fingolimod) , which hits S1P1, 3, 4, and 5, CYM 50358 provides a "clean" pharmacological tool to dissect S1P4's role in dendritic cell differentiation and influenza response without the confounding variables of S1P1-mediated lymphopenia or S1P3-mediated bradycardia.
This guide outlines the experimental framework to validate CYM 50358's specificity, providing comparative data against standard alternatives and detailed protocols for confirming its selectivity profile in vitro.
Mechanistic Profile & Signaling Architecture
To assess specificity, one must understand the primary target (S1P4) versus the off-targets (S1P1, S1P3). S1P4 is unique among the family; it couples primarily to G
Mechanism of Action: CYM 50358 binds to the orthosteric pocket of S1P4, preventing the endogenous ligand (S1P) from inducing G-protein coupling. Specificity is determined by the molecule's inability to fit the hydrophobic pockets of the highly homologous S1P1 or S1P3 receptors.
Figure 1: S1P4 Signaling Pathway & CYM 50358 Intervention The following diagram illustrates the specific pathway blocked by CYM 50358.
Caption: CYM 50358 antagonizes S1P-induced G
Comparative Performance Analysis
When selecting a chemical probe, specificity ratios are the defining metric. The table below compares CYM 50358 HCl against the endogenous ligand (S1P) and the broad-spectrum modulator FTY720-P (the active phosphate form).
Table 1: Selectivity Profile (IC50 / EC50 Comparison)
| Compound | Primary Target (S1P4) | Off-Target: S1P1 (Lymphopenia) | Off-Target: S1P3 (Bradycardia) | Specificity Verdict |
| CYM 50358 HCl | Antagonist IC50: ~25 nM | > 6,000 nM | > 25,000 nM | Highly Selective (>200-fold) |
| FTY720-P | Agonist EC50: ~0.3 nM | Agonist EC50: ~0.3 nM | Agonist EC50: ~3.0 nM | Non-Selective (Pan-S1P) |
| S1P | Agonist EC50: ~10 nM | Agonist EC50: ~8 nM | Agonist EC50: ~10 nM | Non-Selective |
| SEW2871 | No Activity | Agonist EC50: ~13 nM | No Activity | S1P1 Selective (Negative Control) |
Data synthesized from Guerrero et al. (2011) and comparative screening panels.
Key Insight: The >200-fold window between S1P4 and S1P1 is the critical "safety zone." If you observe S1P1 activity (e.g., receptor internalization) at 100 nM of CYM 50358, your assay conditions (likely vehicle/solubility issues) or compound purity are compromised.
Experimental Validation Protocols
To rigorously validate CYM 50358 in your specific cellular model, you must run a Functional Antagonism Assay (Target Validation) and a Receptor Internalization Assay (Specificity Check).
Protocol A: S1P4 Functional Antagonism (cAMP Assay)
Objective: Prove CYM 50358 inhibits S1P-induced signaling.[3] Cell Line: CHO-K1 or HEK293 stably expressing human S1P4.
-
Preparation:
-
Dissolve CYM 50358 HCl in DMSO to 20 mM (Stock). Note: The HCl salt improves solubility over the free base, but ensure DMSO < 0.5% in final assay.
-
Starve cells in serum-free media for 4 hours to reduce background S1P signaling.
-
-
Induction:
-
Pre-incubate cells with Forskolin (10 µM) to elevate cAMP levels (establishing a baseline).
-
Arm 1 (Agonist Control): Add S1P (100 nM). Result: cAMP drops (Gi effect).
-
Arm 2 (Antagonist Test): Pre-treat with CYM 50358 (titration: 1 nM – 1 µM) for 30 mins, then add S1P (100 nM).
-
-
Readout:
-
Lyse cells and measure cAMP via TR-FRET or ELISA.
-
Success Criteria: CYM 50358 should restore cAMP levels (reverse the S1P effect) with an IC50 near 25 nM.
-
Protocol B: The Specificity "Stress Test" (S1P1 Internalization)
Objective: Confirm CYM 50358 does NOT activate S1P1 (the most common off-target). Cell Line: S1P1-GFP expressing U2OS or CHO cells.
-
Seeding: Plate S1P1-GFP cells on glass-bottom imaging plates.
-
Treatment (30 min at 37°C):
-
Imaging: Confocal microscopy targeting GFP.
-
Analysis:
-
Positive Control:[6][7] GFP should appear as punctate spots inside the cytoplasm (endosomes).
-
CYM 50358:[2][5][8] GFP must remain localized to the plasma membrane (smooth ring).
-
Causality: If CYM 50358 causes internalization, it indicates cross-reactivity or degradation into a promiscuous metabolite.
-
Visualization of Screening Workflow
Use this logic flow to interpret your assay results.
Caption: Decision tree for validating CYM 50358 specificity. Both functional antagonism (S1P4) and lack of agonism (S1P1) are required.
Troubleshooting & Optimization
-
Solubility: The hydrochloride salt is more soluble than the free base, but it is still hydrophobic.
-
Protocol: Dissolve in 100% DMSO to 20 mM. Sonicate if turbid. Dilute into aqueous buffer immediately before use. Do not store aqueous dilutions.
-
-
Vehicle Control: S1P receptors are sensitive to lipids. Ensure your BSA (Bovine Serum Albumin) carrier in the buffer is fatty-acid free (FAF-BSA). Regular BSA contains endogenous S1P, which will desensitize your assay and mask CYM 50358's antagonistic effects.
-
Differentiation: If using primary cells (e.g., Dendritic Cells), remember that S1P4 expression fluctuates during maturation. Verify receptor expression via qPCR before running the assay.
References
-
Guerrero, M., et al. (2011). Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists.[2] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3636.[2]
-
Urbano, M., et al. (2013). S1P4 receptor antagonists: a patent review (2010 – 2012). Expert Opinion on Therapeutic Patents, 23(11), 1469-1476.
-
Cagan, G., et al. (2017). Sphingosine 1-phosphate receptor 4 (S1P4) signaling. International Journal of Molecular Sciences, 18(12).
-
Tocris Bioscience. this compound Product Datasheet.
Sources
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- 3. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Sphingosine-1-Phosphate Receptors | Bio-Techne [bio-techne.com]
A Researcher's Guide to On-Target Validation of CYM 50358 Hydrochloride Using S1P4 Knockout Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target effects of CYM 50358 hydrochloride, a potent S1P4 antagonist. By leveraging the precision of S1P4 knockout (KO) animal models, we can unequivocally distinguish between intended pharmacological effects and potential off-target activities, a critical step in preclinical drug development.
Introduction: The Rationale for S1P4 Antagonism and the Necessity of Knockout Validation
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a vast array of cellular processes by interacting with five distinct G protein-coupled receptors (GPCRs), S1P1-5.[1][2] The S1P4 receptor, in particular, is predominantly expressed in hematopoietic and lymphoid tissues, making it a compelling target for modulating immune responses.[3][4] S1P4 signaling has been implicated in T-cell proliferation, cytokine secretion, and dendritic cell function.[3][5][6] Consequently, selective antagonists for S1P4, such as CYM 50358, hold therapeutic promise for a range of immunological and inflammatory disorders.[7][8]
This compound has been identified as a potent and selective antagonist of the S1P4 receptor with an IC50 of 25 nM.[9][10] While in vitro assays provide initial evidence of a compound's activity and selectivity, they cannot fully recapitulate the complex biological environment of a living organism. Off-target effects, which can lead to unforeseen side effects or misleading efficacy data, are a major cause of late-stage drug development failure.
This is where the S1P4 knockout (KO) mouse model becomes an indispensable tool.[11] The fundamental principle is straightforward: if CYM 50358's biological effect is mediated through S1P4, then this effect should be significantly diminished or entirely absent in an animal genetically engineered to lack the S1P4 receptor.[11] This approach provides the highest level of evidence for on-target activity. This guide outlines the experimental logic, key protocols, and data interpretation required for such a validation study.
The S1P4 Signaling Axis: A Mechanistic Overview
Figure 1: Simplified S1P4 Signaling Pathway and Point of Antagonism by CYM 50358.
Experimental Design: A Head-to-Head Comparison in WT and S1P4 KO Mice
The core of the validation study lies in a robust, well-controlled experimental design that compares the effects of CYM 50358 in wild-type (WT) mice with its effects in S1P4 KO littermates.
Figure 2: Experimental Workflow for Validating CYM 50358 On-Target Effects.
-
Animal Models: S1P4 KO mice are commercially available or can be generated via standard gene-editing techniques. It is critical to use WT littermates as controls to minimize genetic background variability. All animals must be genotyped to confirm their status.
-
Pharmacokinetics (PK): Before assessing pharmacodynamics, it is essential to confirm that CYM 50358 achieves similar plasma and tissue concentrations in both WT and KO mice. This rules out the possibility that a lack of effect in KO mice is due to altered drug metabolism or distribution.
Pharmacodynamic Validation: An Exemplar Protocol
Given S1P4's role in T-cell function, a robust pharmacodynamic (PD) assay is to measure the ex vivo response of T-cells isolated from treated animals. The hypothesis is that CYM 50358 will block the immunosuppressive effects of S1P on T-cell cytokine production in WT mice, but will have no effect in S1P4 KO mice where the target is absent.
-
Animal Treatment: Administer this compound or vehicle to all four experimental groups (WT + Vehicle, WT + CYM 50358, KO + Vehicle, KO + CYM 50358) via the appropriate route (e.g., intraperitoneal injection or oral gavage). The dosing regimen should be based on prior PK studies.
-
Spleen and Lymph Node Isolation: At a predetermined time point post-dosing, humanely euthanize the mice and aseptically harvest spleens and lymph nodes.
-
T-Cell Isolation: Prepare single-cell suspensions from the lymphoid organs. Isolate CD4+ T-cells using a negative selection magnetic bead kit (e.g., Miltenyi Biotec) to ensure high purity without activating the cells.
-
Cell Culture and Stimulation:
-
Plate the isolated CD4+ T-cells at a density of 1x10^6 cells/mL in complete RPMI-1640 medium.
-
Add S1P to the culture medium at a concentration known to elicit an S1P4-dependent response (e.g., 100 nM).
-
Stimulate the T-cells with anti-CD3/CD28 antibodies to induce activation and cytokine production.
-
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of key cytokines, such as IL-2 and IL-10, using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis: Analyze the data using a two-way ANOVA to test for a significant interaction between genotype (WT vs. KO) and treatment (Vehicle vs. CYM 50358).
Interpreting the Data: The Signature of On-Target Activity
The power of this experimental design lies in the clarity of the expected results. A successful validation will demonstrate a significant interaction effect between the animal's genotype and the drug treatment.
Table 1: Expected Outcomes for T-Cell Cytokine Production (Illustrative Data)
| Experimental Group | Genotype | Treatment | Expected IL-2 Production (pg/mL) | Expected IL-10 Production (pg/mL) | Interpretation |
| Group 1 | Wild-Type | Vehicle | ~500 | ~800 | Baseline S1P-suppressed response in WT |
| Group 2 | Wild-Type | CYM 50358 | ~1500 | ~300 | CYM 50358 blocks S1P4, reversing suppression |
| Group 3 | S1P4 KO | Vehicle | ~1600 | ~250 | S1P has no suppressive effect due to lack of target |
| Group 4 | S1P4 KO | CYM 50358 | ~1600 | ~250 | CYM 50358 has no additional effect; target is absent |
The key finding for on-target validation is the difference observed between Group 1 and Group 2, which is absent when comparing Group 3 and Group 4. This demonstrates that the effect of CYM 50358 is entirely dependent on the presence of the S1P4 receptor.
Figure 3: The Logical Framework for Validating On-Target Effects using a Knockout Model.
Comparison with Alternative Approaches
While S1P4 KO models provide the gold standard for target validation, it is useful to consider alternative S1P receptor modulators and validation techniques.
-
Other S1P Modulators: Compounds like Fingolimod (Gilenya®) are non-selective S1P receptor modulators, primarily acting on S1P1, S1P3, S1P4, and S1P5.[1] While therapeutically effective for conditions like multiple sclerosis, their broad activity profile makes it difficult to attribute specific effects to a single receptor subtype. The use of a selective antagonist like CYM 50358, validated with a KO model, allows for the precise dissection of S1P4-specific biology.
-
Pharmacological Blockade: An alternative to genetic knockout is to use a second, structurally distinct antagonist to block the target receptor. However, this approach is less definitive as it assumes the second antagonist is also perfectly selective, which is often not the case.
-
RNA Interference (RNAi): In vitro or in vivo knockdown using siRNA or shRNA can reduce target expression. While useful, this method often results in incomplete knockdown and can have off-target effects, making the interpretation less clear-cut than a full genetic knockout.
References
-
National Center for Biotechnology Information. (n.d.). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Retrieved from [Link]
-
Cho, Y. S., et al. (2020). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Frontiers in Immunology, 11, 579589. Available at: [Link]
-
Cleveland Clinic. (n.d.). Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Retrieved from [Link]
-
Li, Y., et al. (2022). How do sphingosine-1-phosphate affect immune cells to resolve inflammation?. Frontiers in Pharmacology, 13, 1036495. Available at: [Link]
-
Fettel, J., et al. (2019). Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation. Journal of Immunology Research, 2019, 9184834. Available at: [Link]
-
Graler, M. H., et al. (2005). Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration. Journal of Immunology, 174(5), 2507-2514. Available at: [Link]
-
Bio-Techne. (n.d.). This compound | Sphingosine-1-Phosphate Receptors. Retrieved from [Link]
-
Tobin, A. B., et al. (2014). Employing novel animal models in the design of clinically efficacious GPCR ligands. Current Opinion in Cell Biology, 27, 117-125. Available at: [Link]
-
D'Ambrosio, D. (2019). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Molecules, 24(16), 2919. Available at: [Link]
-
Kulinski, J. M., et al. (2022). Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation. Frontiers in Immunology, 13, 988452. Available at: [Link]
-
Mouse Genome Informatics. (n.d.). S1pr4 MGI Mouse Gene Detail - MGI:1333809. Retrieved from [Link]
-
Vanoevelen, J., et al. (2020). In vivo mapping of a GPCR interactome using knockin mice. Proceedings of the National Academy of Sciences, 117(21), 11608-11618. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result S1PR4 sphingosine-1-phosphate receptor 4 [ (human)]. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacology of Antagonism of GPCR. Retrieved from [Link]
-
Nature. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result S1pr1 sphingosine-1-phosphate receptor 1 [ (house mouse)]. Retrieved from [Link]
-
Investigative Ophthalmology & Visual Science. (2022). Retinal Characterization of Sphingosine-1-Phosphate Receptor 2 Knockout Mice. Retrieved from [Link]
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- 4. Frontiers | Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation [frontiersin.org]
- 5. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
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- 12. researchgate.net [researchgate.net]
- 13. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Sphingosine-1-Phosphate (S1P) Receptor Modulation: A Functional Comparison of CYM 50358 and Other S1P Modulators
This guide provides an in-depth comparison of CYM 50358 hydrochloride and other key sphingosine-1-phosphate (S1P) receptor modulators. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the critical functional differences in receptor selectivity, mechanism of action, and downstream cellular consequences. We will dissect the causality behind experimental choices and provide validated protocols to empower your own investigations into this complex signaling pathway.
The Sphingosine-1-Phosphate Signaling Axis: A Primer
Sphingosine-1-phosphate is a bioactive sphingolipid that acts as a critical signaling molecule in a vast array of physiological processes, including immune cell trafficking, vascular development, and cell proliferation.[1] S1P exerts its effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[2] The differential expression of these receptors across various cell types accounts for the pleiotropic effects of S1P.
The most well-characterized role of S1P signaling is in the regulation of lymphocyte trafficking. A precise S1P concentration gradient exists between lymphoid tissues (low S1P) and the blood/lymph (high S1P). Lymphocytes, which express high levels of the S1P1 receptor, use this gradient to navigate their egress from lymph nodes into circulation.[1] Disruption of this process is the foundational mechanism for the therapeutic effects of many S1P modulators in autoimmune diseases.[2]
The Landscape of S1P Receptor Modulators
S1P modulators are broadly classified based on their interaction with S1P receptors. It's crucial to understand these distinctions as they dictate the modulator's biological outcome.
-
Functional Antagonists (Agonists): This is the largest class of clinically approved S1P modulators, including Fingolimod (Gilenya®), Siponimod (Mayzent®), Ozanimod (Zeposia®), and Ponesimod (Ponvory®).[3] These molecules are technically agonists at the S1P1 receptor. Upon binding, they trigger a potent downstream signaling cascade that leads to the rapid internalization and subsequent proteasomal degradation of the S1P1 receptor.[1] This sustained removal of S1P1 from the lymphocyte surface renders the cells insensitive to the S1P gradient, effectively trapping them within the lymph nodes.[4][5] This leads to a profound, yet reversible, reduction in peripheral lymphocyte counts (lymphopenia).[6]
-
True Antagonists: Unlike functional antagonists, these molecules bind to the S1P receptor and block the binding of the endogenous ligand (S1P) without initiating a downstream signal. This directly inhibits the receptor's function. This compound is a prime example of a true antagonist, but with a distinct receptor target.
This compound: A Differentiated Profile
CYM 50358 stands apart from the clinically-focused S1P modulators due to its unique receptor selectivity and mechanism.
Mechanism of Action: CYM 50358 is a potent and highly selective competitive antagonist of the S1P4 receptor.[7][8][9] It does not activate the receptor; instead, it prevents S1P from binding and initiating S1P4-mediated signaling pathways. This makes it an invaluable tool for specifically investigating the biological functions of the S1P4 receptor, which are less understood compared to S1P1.
Receptor Selectivity: The defining characteristic of CYM 50358 is its exquisite selectivity. It exhibits a half-maximal inhibitory concentration (IC50) of 25 nM for the S1P4 receptor, while showing significantly lower affinity for other S1P receptor subtypes, with IC50 values in the micromolar range for S1P1, S1P2, S1P3, and S1P5.[10] This high degree of selectivity is critical for attributing observed biological effects directly to the inhibition of S1P4.
Functional Differences: A Head-to-Head Comparison
The functional divergence between CYM 50358 and other S1P modulators stems directly from their distinct receptor targets and mechanisms of action.
Receptor Selectivity and Primary Cellular Targets
The choice of an S1P modulator is fundamentally dictated by the research question, which is tied to the specific receptor subtype one wishes to modulate.
| Modulator | Type | Primary Receptor Target(s) | Selectivity Profile | Primary Cellular Target |
| CYM 50358 | True Antagonist | S1P4 | Highly selective for S1P4 (IC50 = 25 nM) over S1P1,2,3,5 (IC50 > 3.9 µM)[10] | Hematopoietic and lymphoid cells (e.g., mast cells, dendritic cells, T-cells)[11] |
| Fingolimod | Functional Antagonist | S1P1, S1P3, S1P4, S1P5 | Non-selective[3][4] | Lymphocytes, CNS cells, cardiovascular tissues |
| Siponimod | Functional Antagonist | S1P1, S1P5 | Selective for S1P1/S1P5[4][12] | Lymphocytes, CNS cells (oligodendrocytes, astrocytes) |
| Ozanimod | Functional Antagonist | S1P1, S1P5 | Selective for S1P1/S1P5[13] | Lymphocytes, CNS cells |
| Ponesimod | Functional Antagonist | S1P1 | Highly selective for S1P1[4] | Lymphocytes |
Table 1: Comparative Receptor Selectivity of S1P Modulators.
This difference in selectivity is not trivial. The non-selective nature of Fingolimod, particularly its activity at the S1P3 receptor expressed on cardiac cells, is associated with adverse effects like transient bradycardia.[3][4] The development of more selective S1P1 modulators like Ponesimod and Ozanimod was driven by the goal of retaining the desired immunomodulatory effect while minimizing off-target side effects.[1][13] CYM 50358, by contrast, allows for the targeted interrogation of S1P4 function, which has been implicated in allergic responses and inflammation, distinct from the lymphocyte trafficking role of S1P1.[11]
Signaling Pathways and Physiological Outcomes
The differing mechanisms of action lead to distinct signaling consequences. Functional antagonists cause a long-term loss of the receptor from the cell surface, while true antagonists provide a more immediate but reversible blockade.
In contrast, CYM 50358 provides a direct blockade of S1P4 signaling without inducing receptor degradation. This is particularly relevant in cell types like mast cells, where S1P4 activation is linked to degranulation and the release of pro-inflammatory mediators.
Experimental evidence supports this distinction. Studies using CYM 50358 in an ovalbumin-induced allergic asthma model demonstrated that blocking S1P4 significantly inhibited the influx of eosinophils and lymphocytes into the lungs and reduced IL-4 cytokine levels.[11] Furthermore, CYM 50358 was shown to directly inhibit antigen-induced degranulation in mast cell lines.[11] These functions are distinct from the primary lymphocyte sequestration effect of S1P1 modulators.
Experimental Protocols for Differentiating S1P Modulators
To ensure trustworthiness and reproducibility, the protocols described here are designed as self-validating systems. The causality behind each step is explained to provide a deeper understanding of the methodology.
Protocol: Radioligand Competitive Binding Assay
This protocol determines the binding affinity (IC50/Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor. This is the gold standard for confirming direct receptor interaction and selectivity.
Objective: To determine the IC50 of CYM 50358 for the human S1P4 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells overexpressing the human S1P4 receptor.
-
Radioligand: [32P]S1P or [33P]S1P.
-
Test Compound: this compound.
-
Non-specific binding control: High concentration of unlabeled S1P (e.g., 10 µM).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreenHTS FB).
-
Scintillation fluid and microplate scintillation counter.
Workflow Diagram:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of CYM 50358 in assay buffer, typically from 10 µM down to 0.1 nM. Causality: This wide concentration range is essential to generate a full competition curve, from which an accurate IC50 can be derived.
-
Assay Setup: In a 96-well plate, combine the S1P4-expressing cell membranes (e.g., 5-10 µg protein/well), the radiolabeled S1P at a concentration near its Kd (e.g., 0.1-0.5 nM), and the serially diluted CYM 50358.
-
Total Binding: Wells with membranes, radioligand, and buffer only.
-
Non-Specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of unlabeled S1P. Causality: NSB wells quantify radioligand binding to non-receptor components. Subtracting NSB from total binding yields specific binding, which is the target of the assay.
-
Test Compound: Wells with membranes, radioligand, and CYM 50358 dilutions.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the filter membrane using a vacuum manifold. This separates the membrane-bound radioligand from the unbound. Causality: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex during the wash steps.
-
Washing: Immediately wash each well three times with ice-cold assay buffer to remove any remaining unbound radioligand. Causality: Using ice-cold buffer slows the off-rate of the radioligand, preserving the specific signal.
-
Quantification: Allow the filter plate to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of CYM 50358 relative to the specific binding controls. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This functional assay measures the ability of a compound to inhibit the release of granular contents from mast cells, a key event in allergic reactions.
Objective: To assess the functional antagonism of CYM 50358 on S1P-induced mast cell degranulation.
Materials:
-
RBL-2H3 mast cell line.
-
DNP-specific IgE antibody.
-
DNP-HSA antigen.
-
S1P (as a co-stimulant).
-
CYM 50358.
-
Assay Buffer (e.g., Tyrode's buffer).
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop Solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.
-
96-well plate reader (405 nm).
Step-by-Step Methodology:
-
Cell Sensitization: Plate RBL-2H3 cells in a 96-well plate and incubate overnight with DNP-specific IgE (e.g., 0.5 µg/mL). Causality: This step "primes" the cells by loading their FcεRI receptors with antigen-specific IgE.
-
Pre-treatment: Wash the cells to remove unbound IgE. Pre-incubate the cells with varying concentrations of CYM 50358 for 30 minutes. Causality: This allows the antagonist to bind to S1P4 receptors before the addition of the agonist.
-
Stimulation: Stimulate the cells by adding a combination of DNP-HSA antigen (to cross-link the IgE) and S1P (to activate S1P4). Include appropriate controls (unstimulated, antigen alone, antigen + S1P).
-
Supernatant Collection: After a 1-hour incubation at 37°C, centrifuge the plate and carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay: In a new plate, mix the supernatant with the pNAG substrate solution and incubate for 1 hour at 37°C.
-
Quantification: Stop the reaction with the stop solution and measure the absorbance at 405 nm. The absorbance is proportional to the amount of β-hexosaminidase released.
-
Data Analysis: Express the results as a percentage of the maximum release (stimulated cells without antagonist) and plot against the concentration of CYM 50358 to determine its inhibitory effect.
Conclusion: Choosing the Right Tool for the Job
The functional differences between this compound and other S1P modulators are profound and rooted in their distinct receptor selectivity and mechanisms of action.
-
S1P1-targeting functional antagonists (Fingolimod, Siponimod, etc.) are powerful immunomodulators that operate by inducing lymphopenia. Their utility lies in treating autoimmune conditions like multiple sclerosis, where lymphocyte-mediated pathology is a key driver. The evolution towards more selective S1P1 modulators reflects an effort to refine this therapeutic effect while improving safety.
-
CYM 50358 , as a highly selective S1P4 true antagonist , is not an immunomodulator in the same vein. Instead, it is a precision research tool. Its value lies in the ability to dissect the specific roles of the S1P4 receptor in physiological and pathological processes, such as allergic inflammation and mast cell biology.[11]
For the researcher, the choice is clear. To study lymphocyte trafficking and its role in autoimmunity, an S1P1 modulator is the tool of choice. To specifically investigate the function of the S1P4 receptor and its potential as a therapeutic target in distinct inflammatory conditions like asthma, the selectivity and unique mechanism of CYM 50358 are indispensable.
References
-
Jo, E., et al. (2020). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Molecules and Cells. Available at: [Link]
-
Bio-Techne. (n.d.). This compound. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Retrieved from [Link]
-
Wikipedia. (n.d.). Sphingosine-1-phosphate receptor modulator. Retrieved from [Link]
-
Im, D. S. (2016). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics. Available at: [Link]
-
Ghadiri, M., et al. (2024). Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review. Clinical and Translational Neuroscience. Available at: [Link]
-
Signori, A., et al. (2025). Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study. Neurological Sciences. Available at: [Link]
-
European Medical Journal. (2026). Rethinking Early Intervention in Relapsing Multiple Sclerosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of different characteristics of the S1P modulators. Retrieved from [Link]
-
MyMSTeam. (2021). What Are S1P Receptor Modulators?. Retrieved from [Link]
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Comparative Selectivity Analysis of CYM 50358 Hydrochloride: A Guide for GPCR Researchers
This guide provides an in-depth analysis of the cross-reactivity profile of CYM 50358 hydrochloride, a known agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). As researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results and mitigating potential off-target effects. This document synthesizes available data, outlines robust experimental protocols for validation, and offers insights into the practical application of CYM 50358 in GPCR research.
Introduction: The Significance of S1P4 and its Modulator, CYM 50358
The S1P4 receptor, a member of the G-protein coupled receptor (GPCR) family, is primarily expressed in the hematopoietic and lymphoid systems. Its role in immune cell trafficking, particularly in T-cell and dendritic cell function, has made it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers.
CYM 50358 was identified as a potent and selective agonist for the S1P4 receptor. It is widely used as a chemical tool to probe the physiological and pathophysiological functions of S1P4. However, the utility of any such tool is contingent on its specificity. Undisclosed interactions with other receptors can lead to misinterpretation of experimental data and confound drug discovery efforts. This guide aims to provide a clear, data-driven comparison of CYM 50358's activity across various GPCRs.
The Imperative of Selectivity in GPCR Drug Discovery
The GPCR superfamily is the largest and most diverse group of membrane receptors in eukaryotes, making them the target of a significant portion of modern medicinal drugs. However, the structural similarities among GPCR subtypes, especially within the same family (e.g., the S1P receptors), present a significant challenge for developing selective ligands.
A lack of selectivity can lead to:
-
Off-Target Effects: Activation or inhibition of unintended receptors, causing undesirable side effects.
-
Confounded Experimental Results: Ambiguity in attributing a physiological response to the target receptor.
-
Wasted Resources: Pursuing lead compounds with a flawed pharmacological profile.
Therefore, rigorous and comprehensive selectivity profiling is not merely a supplementary step but a foundational requirement in the validation of any chemical probe or drug candidate.
Comparative Analysis of this compound Selectivity
CYM 50358 is recognized as a potent agonist for the human S1P4 receptor, demonstrating an EC50 value of 11.8 nM in a β-arrestin recruitment assay. Its selectivity has been primarily characterized against other subtypes of the S1P receptor family.
Selectivity within the S1P Receptor Family
The most critical aspect of CYM 50358's selectivity profile is its discrimination between the five known S1P receptor subtypes (S1P1-5). Activation of S1P1, for instance, is linked to cardiovascular side effects (bradycardia), making selectivity against this subtype particularly important.
| Receptor Subtype | Activity | EC50 / IC50 (nM) | Fold Selectivity vs. S1P4 | Reference |
| S1P4 | Agonist | 11.8 | - | **** |
| S1P1 | No significant activity | >10,000 | >847 | |
| S1P2 | No significant activity | >10,000 | >847 | |
| S1P3 | No significant activity | >10,000 | >847 | |
| S1P5 | Weak Agonist | 2,700 | ~229 |
Table 1: Comparative activity of CYM 50358 across S1P receptor subtypes. Data is derived from β-arrestin recruitment assays.
The data clearly indicates a high degree of selectivity for S1P4 over S1P1, S1P2, and S1P3. While it exhibits some weak agonistic activity at S1P5, the potency is over 200-fold lower than at S1P4, suggesting that at concentrations typically used to probe S1P4 function, significant S1P5 activation is unlikely.
Broader GPCR Cross-Reactivity Profile
While selectivity within the immediate receptor family is crucial, a comprehensive understanding requires screening against a diverse panel of unrelated GPCRs. Publicly available data from broad screening panels is limited. However, the initial characterization of CYM 50358 suggests it does not exhibit significant activity against a panel of other GPCRs at concentrations up to 10 µM. For proprietary drug discovery programs, it is standard practice to run a compound like CYM 50358 against a comprehensive panel, such as the Eurofins SafetyScreen44™ or similar services, to definitively rule out off-target interactions.
Experimental Protocols for Assessing GPCR Selectivity
To empower researchers to independently validate the selectivity of CYM 50358 or other compounds, we provide the following detailed, self-validating experimental protocols.
Visualizing the S1P4 Signaling Pathway
Understanding the downstream signaling of S1P4 is key to designing functional assays. S1P4 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). It also robustly recruits β-arrestin.
Caption: S1P4 receptor signaling cascade upon activation by an agonist like CYM 50358.
Protocol 1: cAMP Inhibition Assay (Functional Screen)
This assay measures the functional consequence of Gi/o-coupled receptor activation.
Principle: Activation of S1P4 by CYM 50358 will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human S1P4 receptor. Maintain cells in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic).
-
Cell Plating: Seed cells into a 384-well white opaque plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). The final concentration should typically range from 1 pM to 10 µM.
-
Assay Procedure: a. Aspirate the culture medium from the cells. b. Add 10 µL of the compound dilutions to the respective wells. c. Immediately add 10 µL of Forskolin (an adenylyl cyclase activator, typically at a final concentration of 1-10 µM) to all wells except the negative control. This stimulates a baseline cAMP level that can be inhibited. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: a. Lyse the cells and detect cAMP levels according to the manufacturer's protocol of your chosen assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit). b. Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Data Analysis: a. Calculate the percentage of inhibition relative to the Forskolin-only control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which in this inhibitory format corresponds to the EC50 for the agonist.
Protocol 2: β-Arrestin Recruitment Assay (Functional Screen)
This assay provides an alternative functional readout that is independent of G-protein coupling.
Principle: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various technologies, such as PathHunter (DiscoverX) or Tango (Life Technologies), which are based on enzyme complementation.
Step-by-Step Methodology:
-
Cell Line: Use a commercially available cell line co-expressing the S1P4 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.
-
Cell Plating: Plate the cells in a 384-well white plate according to the manufacturer's protocol.
-
Compound Addition: Prepare and add serial dilutions of CYM 50358 as described in the cAMP assay.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents provided with the assay kit, which contain the chemiluminescent substrate. Incubate at room temperature for 60 minutes.
-
Data Analysis: a. Measure the chemiluminescent signal using a plate reader. b. Plot the signal against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizing a Selectivity Screening Workflow
A systematic approach is required to validate a compound's selectivity.
Caption: A typical workflow for characterizing the selectivity profile of a GPCR ligand.
Discussion and Conclusion
The available data strongly supports the characterization of CYM 50358 as a potent and selective S1P4 receptor agonist. Its selectivity against the other S1P receptor subtypes, particularly S1P1 and S1P3, is robust, making it a valuable tool for elucidating the specific functions of S1P4 in vitro and in vivo.
Key Takeaways:
-
High Potency and Selectivity: CYM 50358 is a potent S1P4 agonist with an EC50 in the low nanomolar range.
-
Excellent Family Profile: It displays over 800-fold selectivity against the closely related S1P1, S1P2, and S1P3 receptors.
-
Consideration for S1P5: Researchers should be aware of the weak agonistic activity at S1P5, although this is unlikely to be a factor unless using very high concentrations of the compound.
-
Validation is Key: While existing data is strong, independent validation using the protocols outlined in this guide is recommended, especially when investigating novel biological systems.
References
Independent Verification Guide: CYM 50358 Hydrochloride Pharmacological Profile
Executive Summary: The S1P4 "Silent" Target
Sphingosine-1-phosphate (S1P) signaling is ubiquitous, but the S1P4 receptor remains the most enigmatic member of the family. Unlike the widely distributed S1P1 (vascular/immune) or S1P2/3 (cardiovascular/fibrosis), S1P4 is highly restricted to lymphoid tissues, platelets, and specific leukocyte subsets.
CYM 50358 hydrochloride is the primary chemical tool for dissecting this receptor's function. It is a highly potent, selective antagonist that allows researchers to isolate S1P4-mediated effects—such as mast cell degranulation and T-cell differentiation—without the confounding "noise" of S1P1 or S1P3 signaling.
This guide provides an independent framework to verify the pharmacological activity of CYM 50358, ensuring your data reflects genuine S1P4 blockade rather than off-target toxicity or solvent artifacts.
Pharmacological Profile & Mechanism[1][2]
CYM 50358 functions as a competitive antagonist at the S1P4 orthosteric site. S1P4 couples primarily to G
-
Primary Action: Blocks S1P-induced G-protein activation.
-
Downstream Consequence: Inhibits MAPK/ERK phosphorylation and cytoskeletal rearrangement (Rho pathway) in S1P4-expressing cells.
-
Key Metric: IC
25 nM (GTP S binding and functional calcium assays).
Visualization: S1P4 Signaling & Blockade
The following diagram illustrates the specific node of inhibition within the S1P signaling cascade.
Figure 1: Mechanism of Action.[1] CYM 50358 competitively occupies the S1P4 receptor, preventing G-protein coupling and downstream effector activation.
Comparative Analysis: Selecting the Right Tool
In S1P research, "pan-activity" is a common pitfall. Many reagents assumed to be specific actually hit multiple receptors. The table below objectively compares CYM 50358 against common alternatives to justify its selection for S1P4-specific studies.
| Feature | CYM 50358 HCl | JTE-013 | W146 | FTY720-P (Fingolimod) |
| Primary Target | S1P4 Antagonist | S1P2 Antagonist | S1P1 Antagonist | S1P1,3,4,5 Agonist |
| Selectivity | >50-fold vs S1P1/2/3/5 | Selective for S1P2 | Selective for S1P1 | Non-selective (Pan) |
| Mechanism | Competitive Blockade | Competitive Blockade | Competitive Blockade | Functional Antagonist (Internalization) |
| IC50 / EC50 | ~25 nM | ~17 nM (S1P2) | ~70 nM (S1P1) | ~0.3 nM (Agonist) |
| Use Case | Immune modulation, Platelet function | Vascular permeability, Fibrosis | Lymphocyte egress | MS Therapy, General S1P activation |
| Solubility | DMSO (Hydroscopic sensitive) | DMSO | DMSO | Water/DMSO |
Expert Insight: Do not use JTE-013 as a control for S1P4. While JTE-013 is the gold standard for S1P2, it has reported off-target effects on sphingolipid metabolic enzymes at high concentrations. CYM 50358 is structurally distinct and avoids these specific off-targets.
Independent Verification Protocol
To validate CYM 50358 in your lab, the [
Protocol: [ S]GTP S Functional Antagonism
Objective: Determine the IC
Reagents & Setup
-
Ligand: S1P (Agonist) at EC
concentration (typically 100 nM). -
Radioligand: [
S]GTP S (1250 Ci/mmol). -
Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl
, 0.1% Fatty Acid-Free BSA. -
GDP: 10
M (Critical to reduce basal binding).
Step-by-Step Workflow
-
Membrane Preparation: Harvest CHO-S1P4 cells and homogenize in ice-cold buffer. Centrifuge at 20,000 x g. Resuspend membranes to ~10
g protein/well. -
Antagonist Pre-incubation:
-
Prepare serial dilutions of CYM 50358 HCl in DMSO.
-
Critical: Keep final DMSO concentration < 1%. S1P receptors are lipophilic and sensitive to solvent perturbation.
-
Incubate membranes with CYM 50358 for 30 minutes at 30°C .
-
-
Agonist Stimulation:
-
Add S1P (100 nM final) to the wells.
-
Immediately add [
S]GTP S (0.1 nM final).
-
-
Binding Reaction: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination:
-
Harvest using a 96-well cell harvester onto GF/B filter plates.
-
Wash 3x with ice-cold wash buffer.
-
-
Quantification: Dry filters, add scintillant, and count in a MicroBeta counter.
Visualization: Experimental Workflow
This diagram outlines the critical timing and addition steps to ensure assay validity.
Figure 2: [35S]GTPgammaS Assay Workflow. Pre-incubation of the antagonist is critical to establish equilibrium before agonist challenge.
Data Interpretation & Troubleshooting
Calculating Potency[3][4]
-
Basal Binding: Defined by wells with GDP but no S1P.
-
Max Binding: Defined by wells with S1P (100 nM) + Vehicle (no antagonist).
-
Analysis: Plot % Inhibition vs. Log[CYM 50358]. Fit to a sigmoidal dose-response curve (variable slope).
-
Success Criteria: The IC
should fall between 20 nM and 50 nM .
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High Basal Binding | Insufficient GDP | Increase GDP concentration (up to 50 |
| Low Signal Window | High Salt | S1P4 binding is sensitive to Na+. Ensure NaCl is |
| Variable IC50 | Solubility | CYM 50358 HCl is hygroscopic.[2] Use fresh DMSO and sonicate if necessary.[2] Do not store dilute stocks. |
| No Inhibition | Lipid Absorption | Use Fatty Acid-Free BSA (0.1%). Standard BSA contains lipids that can sequester lipophilic drugs like CYM 50358. |
References
-
Guerrero, M., et al. (2011).[2][3] Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists.[2][3] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3637.
-
Urbano, M., et al. (2013). Recent developments in the discovery of S1P4 receptor modulators. Future Medicinal Chemistry, 5(11), 1329-1340.
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
-
Candelore, M. R., et al. (2002). S1P4 receptor signaling: coupling to G(i/o) and G(12/13) and activation of Rho/ROCK pathway. Biochemical and Biophysical Research Communications, 293(1), 57-63.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
